LLY-507
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-cyano-5-[2-[4-[2-(3-methylindol-1-yl)ethyl]piperazin-1-yl]phenyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N6O/c1-28-27-42(34-11-4-2-9-32(28)34)22-19-40-17-20-41(21-18-40)35-12-5-3-10-33(35)30-23-29(26-37)24-31(25-30)36(43)38-13-8-16-39-14-6-7-15-39/h2-5,9-12,23-25,27H,6-8,13-22H2,1H3,(H,38,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYRDVBFYVDJJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CCN3CCN(CC3)C4=CC=CC=C4C5=CC(=CC(=C5)C#N)C(=O)NCCCN6CCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LLY-507 Mechanism of Action in Cancer Cells: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of LLY-507, a potent and selective small molecule inhibitor of the protein-lysine methyltransferase SMYD2. This compound has emerged as a critical chemical probe for dissecting the biological functions of SMYD2 in oncogenesis. This document details the molecular interactions, cellular effects, and anti-proliferative properties of this compound in various cancer models, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: Selective Inhibition of SMYD2
This compound functions as a highly potent and selective inhibitor of SMYD2 (SET and MYND domain-containing protein 2), a lysine methyltransferase implicated in the progression of several cancers.[1][2][3][4] SMYD2 catalyzes the monomethylation of various protein substrates, including the tumor suppressor p53.[2][4][5] this compound exerts its effects by binding to the substrate peptide binding pocket of SMYD2, thereby blocking its catalytic activity.[2][5][6]
A high-resolution (1.63-Å) co-crystal structure of this compound in complex with SMYD2 confirms that the inhibitor occupies the substrate-binding channel.[2][5][6] This binding prevents SMYD2 from methylating its target proteins. The selectivity of this compound is a key attribute, with studies demonstrating over 100-fold greater potency for SMYD2 compared to a broad panel of other methyltransferases and non-methyltransferase targets.[1][2][5][6]
Impact on p53 Methylation
One of the well-characterized downstream effects of this compound is the inhibition of SMYD2-mediated methylation of p53 at lysine 370 (p53K370me1).[2][7] This methylation event is thought to repress the transcriptional activity of p53. By inhibiting this process, this compound can restore p53 function, potentially leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various in vitro studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Substrate | Target Enzyme | IC50 Value | Reference |
| Biochemical Assay | p53 peptide | SMYD2 | <15 nM | [1][3] |
| Biochemical Assay | Histone H4 peptide | SMYD2 | 31 nM | [1][3] |
| Cell-based ELISA | p53 Lys370 | SMYD2 | 0.6 µM | [3][7] |
| Western Blot | p53 Lys370 | SMYD2 | ~1 µM | [7] |
| Meso Scale Discovery Sandwich ELISA | p53 Lys370 | SMYD2 | 0.6 µM | [7] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | Treatment Duration | IC50 Range (µM) | Reference |
| Esophageal Squamous Cell Carcinoma | Multiple | 3-7 days | Dose-dependent inhibition | [2] |
| Hepatocellular Carcinoma | Multiple | 3-7 days | Dose-dependent inhibition | [2] |
| Breast Cancer | Multiple | 3-7 days | Dose-dependent inhibition | [2] |
| High-Grade Serous Ovarian Carcinoma | Multiple | Not Specified | 1.77 - 2.90 µM | [8][9] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound, a cell-active, potent, and selective inhibitor of protein-lysine methyltransferase SMYD2 (Journal Article) | OSTI.GOV [osti.gov]
- 6. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone methyltransferase SMYD2 selective inhibitor this compound in combination with poly ADP ribose polymerase inhibitor has therapeutic potential against high-grade serous ovarian carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
LLY-507: A Deep Dive into its Function as a Selective SMYD2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LLY-507 is a potent and highly selective small molecule inhibitor of the protein-lysine methyltransferase SMYD2.[1][2] SMYD2 is an enzyme that catalyzes the monomethylation of several protein substrates, most notably the tumor suppressor p53.[3][4] Overexpression of SMYD2 has been implicated in various cancers, including esophageal squamous cell carcinoma, breast cancer, and liver cancer, often correlating with poor patient prognosis.[3][4][5] this compound serves as a critical chemical probe for elucidating the biological functions of SMYD2 in both normal physiology and disease states, particularly in oncology.[1][3] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound.
Core Function and Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the enzymatic activity of SMYD2. It binds to the substrate peptide binding pocket of SMYD2, preventing it from methylating its target proteins.[3][4][5] A high-resolution crystal structure of the SMYD2-LLY-507 complex has confirmed this binding mode.[3][4][5] The primary molecular function of this compound is to block the SMYD2-mediated monomethylation of lysine residues on its substrates.
One of the most well-characterized substrates of SMYD2 is the tumor suppressor protein p53. SMYD2 specifically monomethylates p53 at lysine 370 (K370).[4][6] This methylation event is associated with the repression of p53's transcriptional activity, thereby inhibiting its tumor-suppressive functions.[7][8] By inhibiting SMYD2, this compound prevents the methylation of p53 at K370, leading to a restoration of p53's ability to regulate the expression of its target genes involved in cell cycle arrest and apoptosis.
The inhibitory effect of this compound is highly selective for SMYD2. It displays over 100-fold selectivity for SMYD2 compared to a broad panel of other methyltransferases, including the closely related SMYD3.[1][2] This high degree of selectivity makes this compound an invaluable tool for studying the specific roles of SMYD2 without confounding effects from the inhibition of other enzymes.
Quantitative Data Summary
The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Substrate | Assay Type | Value | Reference |
| IC50 | p53 peptide | Biochemical | <15 nM | [1][2] |
| IC50 | H4 peptide | Biochemical | 31 nM | [1][2] |
| IC50 | p53 Lys370 methylation | Cellular (U2OS cells) | 0.6 µM | [1] |
| Selectivity | 21 other methyltransferases | Biochemical | >100-fold | [1] |
Signaling Pathway and Cellular Consequences
The inhibition of SMYD2 by this compound initiates a signaling cascade that primarily impacts p53-mediated pathways and cell proliferation.
Caption: this compound inhibits SMYD2, preventing p53 methylation and restoring its tumor-suppressive function.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Western Blot Analysis of p53 K370 Methylation
This protocol details the assessment of SMYD2-mediated p53 methylation in cells treated with this compound.
Caption: Workflow for analyzing p53 methylation by Western blot after this compound treatment.
Methodology:
-
Cell Culture and Transfection:
-
This compound Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[2]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE (e.g., 10% polyacrylamide gel) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[2]
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for monomethylated p53 at K370, total p53, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Cell Proliferation Assay
This protocol describes how to measure the anti-proliferative effects of this compound on cancer cell lines.
Caption: Workflow for assessing the anti-proliferative effects of this compound using a luminescent assay.
Methodology:
-
Cell Seeding:
-
Seed cancer cell lines (e.g., esophageal, liver, or breast cancer cell lines) in opaque-walled 96-well plates at a predetermined optimal density for 3- to 7-day growth.[3]
-
Allow the cells to adhere overnight.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of this compound (e.g., 0 to 20 µM).[1] Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[3]
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of culture medium in the well.[1][3]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
-
Normalize the data to the vehicle-treated control wells and calculate the percentage of cell viability.
-
Plot the concentration-response curves and determine the half-maximal inhibitory concentration (IC50) values.
-
Conclusion
This compound is a cornerstone chemical probe for investigating the biological roles of SMYD2. Its high potency and selectivity enable researchers to dissect the specific contributions of SMYD2 to cellular processes, particularly in the context of cancer. The detailed protocols provided in this guide offer a framework for the robust evaluation of this compound's effects on SMYD2 activity and cancer cell proliferation. Further research utilizing this compound will undoubtedly continue to unravel the complexities of SMYD2-mediated signaling and its potential as a therapeutic target in oncology and other diseases.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ch.promega.com [ch.promega.com]
- 4. scienceopen.com [scienceopen.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 6. Structure of Human SMYD2 Protein Reveals the Basis of p53 Tumor Suppressor Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Repression of p53 activity by Smyd2-mediated methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of SMYD2 Inhibition by LLY-507: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LLY-507 is a potent, selective, and cell-active small molecule inhibitor of the protein lysine methyltransferase SMYD2.[1][2] SMYD2 is a member of the SET and MYND domain-containing family of proteins that catalyzes the monomethylation of both histone and non-histone protein substrates, playing a crucial role in various cellular processes, including transcriptional regulation and signal transduction.[3][4] Dysregulation of SMYD2 has been implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.[5][6] This technical guide provides an in-depth overview of the biological consequences of SMYD2 inhibition by this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.
This compound: A Potent and Selective SMYD2 Inhibitor
This compound demonstrates high potency and selectivity for SMYD2. It binds to the substrate peptide binding pocket of SMYD2, effectively blocking its methyltransferase activity.[2]
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key potency and cellular activity data for this compound.
| Parameter | Substrate | Assay | Value | Reference |
| IC | p53 peptide | Scintillation Proximity Assay | <15 nM | [2] |
| IC | Histone H4 peptide | Biochemical Assay | 31 nM | [2] |
Table 1: Biochemical Activity of this compound against SMYD2.
| Cell Line | Assay | Endpoint | IC | Reference |
| HEK293 | Western Blot | p53 Lys370me1 inhibition | < 1 µM | [4] |
| U2OS | Cell-based ELISA | p53 Lys370me1 inhibition | 0.6 µM | [4] |
| KYSE-150 | Sandwich ELISA | p53 Lys370me1 inhibition | 0.6 µM | [4] |
| A549 | MTT Assay | Cell Viability (48h) | 2.13 µg/mL | [7] |
| A549 | MTT Assay | Cell Viability (72h) | 0.71 µg/mL | [7] |
Table 2: Cellular Activity of this compound.
Core Biological Functions Modulated by this compound
Inhibition of SMYD2 by this compound elicits a range of biological effects, primarily through the modulation of non-histone protein methylation.
Regulation of the p53 Tumor Suppressor Pathway
A primary and well-documented target of SMYD2 is the tumor suppressor protein p53.[2][4] SMYD2 monomethylates p53 at lysine 370 (K370), a post-translational modification that represses p53's transcriptional activity and promotes its degradation.[8] By inhibiting SMYD2, this compound prevents the methylation of p53, leading to its accumulation and enhanced tumor suppressor function.[8] This reactivation of p53 signaling can induce cell cycle arrest and apoptosis in cancer cells.
Limited Impact on Global Histone Methylation
Interestingly, studies have shown that inhibition of SMYD2 with this compound does not significantly alter global levels of histone methylation.[2][9] This is consistent with findings that SMYD2 is primarily localized in the cytoplasm.[2] These observations suggest that the primary oncogenic roles of SMYD2 are mediated through the methylation of non-histone substrates.
Emerging Roles in Other Signaling Pathways
Recent research has expanded the repertoire of SMYD2 substrates, implicating its involvement in other critical signaling pathways:
-
NF-κB Signaling: SMYD2 can methylate TRAF2, a key component of the NF-κB signaling pathway, suggesting a role for SMYD2 in inflammation and immunity.[10]
-
MAPK Signaling: While the direct methylation of MAPK pathway components by SMYD2 is still under investigation, the related protein SMYD3 has been shown to methylate and activate MAP3K2, a kinase upstream of ERK.[11][12] Given the structural similarities within the SMYD family, a potential role for SMYD2 in modulating MAPK signaling warrants further exploration.
-
The Warburg Effect: SMYD2 has been shown to suppress p53 activity to promote glucose metabolism in cervical cancer, indicating a role in the Warburg effect, a hallmark of cancer metabolism.[13][14][15]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Western Blotting for p53 Lys370 Monomethylation
This protocol is adapted from studies demonstrating this compound's effect on p53 methylation in HEK293 cells.[2][16]
-
Cell Culture and Treatment:
-
Seed 2 x 10^5 HEK293 cells per well in 6-well plates.
-
Co-transfect cells with FLAG-tagged p53 and FLAG-tagged SMYD2 expression vectors using a suitable transfection reagent (e.g., Lipofectamine® 2000).
-
24 hours post-transfection, treat cells with a dose-response range of this compound (e.g., 0-2.5 µM) for 28 hours.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions:
-
Anti-p53 Lys370me1 (custom antibody as described in Nguyen et al., 2015, or commercially available equivalent)
-
Anti-total p53 (e.g., 1:1000 dilution)
-
Anti-FLAG tag (e.g., 1:1000 dilution)
-
Anti-β-actin (loading control, e.g., 1:5000 dilution)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 to 1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Meso Scale Discovery (MSD) Sandwich ELISA for p53 Lys370 Monomethylation
This protocol is based on the method used for KYSE-150 cells stably overexpressing FLAG-tagged SMYD2.[2][17]
-
Cell Culture and Treatment:
-
Seed 1 x 10^6 KYSE-150-FLAG-SMYD2 cells per well in 6-well plates.
-
The following day, treat cells with a dose-response range of this compound (e.g., 0-5 µM) for 24 hours.
-
-
Lysate Preparation:
-
Lyse cells in 200 µL of MSD Tris Lysis Buffer per well.
-
Determine protein concentration.
-
-
MSD Assay:
-
Use a 96-well MULTI-ARRAY plate pre-coated with an anti-total p53 antibody.
-
Block the plate with MSD Blocker A for 1 hour at room temperature with shaking.
-
Wash the plate three times with MSD Tris Wash Buffer.
-
Add 25 µL of cell lysate to each well and incubate for 1 hour at room temperature with shaking.
-
Wash the plate three times.
-
Add 25 µL of SULFO-TAG conjugated anti-p53 Lys370me1 detection antibody and incubate for 1 hour at room temperature with shaking.
-
Wash the plate three times.
-
Add 150 µL of MSD Read Buffer T to each well.
-
Analyze the plate on an MSD SECTOR Imager.
-
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[2][13]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density optimized for 3- to 7-day growth.
-
Allow cells to attach overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0-20 µM) for the desired duration (3 to 7 days).
-
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Conclusion and Future Directions
This compound has emerged as a critical chemical probe for elucidating the biological functions of SMYD2. Its potent and selective inhibition of SMYD2 has confirmed the enzyme's role in regulating the p53 tumor suppressor pathway and has uncovered novel connections to other cancer-relevant signaling networks. The finding that this compound's primary effects are mediated through non-histone substrates opens new avenues for research into the cytoplasmic roles of protein methylation.
While this compound is currently in the preclinical stage of development, its ability to inhibit the proliferation of various cancer cell lines highlights the therapeutic potential of targeting SMYD2.[1] Future research should focus on a more comprehensive characterization of the SMYD2 methylome to identify additional substrates and further delineate its role in diverse cellular processes. Understanding the interplay between SMYD2 and other signaling pathways, such as MAPK and metabolic pathways, will be crucial for developing effective combination therapies. Ultimately, the continued investigation of SMYD2 and the development of inhibitors like this compound hold promise for novel therapeutic strategies in oncology and other diseases where SMYD2 is implicated.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological inhibition of SMYD2 protects against cisplatin-induced acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of SMYD2 in gastrointestinal cancer progression (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SMYD2‐mediated TRAF2 methylation promotes the NF‐κB signaling pathways in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Lysine methylation in cancer: SMYD3-MAP3K2 teaches us new lessons in the Ras-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. selleckchem.com [selleckchem.com]
- 17. mesoscale.com [mesoscale.com]
LLY-507: A Technical Guide to Target Validation in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of LLY-507, a potent and selective inhibitor of the protein-lysine methyltransferase SMYD2, in various cancer types. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for target engagement and validation, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
This compound is a small molecule inhibitor targeting SMYD2 (SET and MYND domain-containing protein 2), a lysine methyltransferase implicated in the progression of several cancers.[1][2] SMYD2 catalyzes the monomethylation of various protein substrates, including the tumor suppressor proteins p53 and Retinoblastoma (Rb), thereby modulating their functions.[3] Overexpression of SMYD2 has been observed in esophageal squamous cell carcinoma (ESCC), hepatocellular carcinoma (HCC), breast cancer, and high-grade serous ovarian carcinoma (HGSOC), often correlating with poor patient prognosis.[1][2][3][4] this compound serves as a critical chemical probe to investigate the oncogenic functions of SMYD2 and to validate it as a therapeutic target.[1][2][3]
Mechanism of Action
This compound is a cell-active, potent, and highly selective inhibitor of SMYD2.[1][2][3][5] Structural studies have revealed that this compound binds to the substrate peptide binding pocket of SMYD2, thereby preventing it from methylating its target proteins.[1][2] The inhibitory activity of this compound is over 100-fold more selective for SMYD2 compared to a wide range of other methyltransferases and non-methyltransferase targets.[1][2][3]
The primary mechanism of this compound in cancer cells involves the inhibition of SMYD2-mediated methylation of key cellular proteins involved in tumorigenesis. One of the most well-characterized substrates of SMYD2 is the tumor suppressor p53. SMYD2 monomethylates p53 at lysine 370 (K370), which is thought to sterically hinder the binding of p53 to the promoter regions of its target genes.[3] By inhibiting this methylation, this compound can restore the transcriptional activity of p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Another critical substrate of SMYD2 is the Retinoblastoma (Rb) protein. SMYD2-mediated methylation of Rb at lysines 810 and 860 can lead to the repression of Rb/E2F target genes, thereby promoting cell cycle progression.[3] this compound's inhibition of SMYD2 can reverse this effect, contributing to its anti-proliferative activity.
Quantitative Efficacy Data
The potency and cellular activity of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound.
Table 1: Biochemical Inhibition of SMYD2
| Substrate | IC50 |
| p53 Peptide | <15 nM[5][6] |
| H4 Peptide | 31 nM[5][6] |
Table 2: Cellular Inhibition of p53 Methylation
| Cell Line | Assay Type | IC50 |
| U2OS (transfected with SMYD2) | Cell-based ELISA | 0.6 µM[3][7] |
| HEK293 (transfected with SMYD2 and p53) | Western Blot | <1 µM[7] |
| KYSE-150 (stably expressing SMYD2) | Sandwich ELISA | 0.6 µM[3] |
Table 3: Anti-proliferative Activity in Cancer Cell Lines
| Cancer Type | Cell Lines | Treatment Duration | Effect |
| Esophageal Squamous Cell Carcinoma (ESCC) | Multiple | 3-7 days | Dose-dependent inhibition of proliferation[3][6] |
| Hepatocellular Carcinoma (HCC) | Multiple | 3-7 days | Dose-dependent inhibition of proliferation[3][6] |
| Breast Cancer | Multiple | 3-7 days | Dose-dependent inhibition of proliferation[3][6] |
| High-Grade Serous Ovarian Carcinoma (HGSOC) | Multiple | Not specified | Suppression of cell growth and increased apoptosis[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the validation of this compound as a SMYD2 inhibitor.
Western Blot for p53 Methylation
This protocol is designed to assess the inhibition of SMYD2-mediated p53 methylation in a cellular context.
Materials:
-
HEK293 cells
-
Plasmids for FLAG-tagged p53 and FLAG-tagged SMYD2
-
Lipofectamine 2000
-
This compound
-
RIPA buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-FLAG, anti-p53 (total), anti-monomethyl-p53 (Lys370)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed 2 x 10^5 HEK293 cells per well in 6-well plates.
-
Co-transfect cells with FLAG-tagged p53 and FLAG-tagged SMYD2 plasmids using Lipofectamine 2000 according to the manufacturer's protocol.
-
The day after transfection, treat the cells with a dose range of this compound (e.g., 0-2.5 µM) for 28 hours.[5]
-
Harvest the cells and lyse them in RIPA buffer.
-
Quantify total protein concentration of the cell lysates.
-
Separate equal amounts of protein lysate on a 10% SDS-PAGE gel.[5]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against total p53 and monomethyl-p53 (Lys370) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities to determine the ratio of methylated p53 to total p53 at different this compound concentrations.
Cell-Based ELISA for p53 Methylation
This protocol provides a quantitative method to measure the inhibition of p53 methylation in cells.
Materials:
-
U2OS cells
-
Plasmid for SMYD2
-
This compound
-
96-well plates
-
ELISA buffer and reagents
-
Primary antibodies: anti-p53 (capture), anti-monomethyl-p53 (Lys370) (detection)
-
HRP-conjugated secondary antibody
-
Substrate for colorimetric or fluorometric detection
-
Plate reader
Procedure:
-
Seed U2OS cells in 96-well plates.
-
Transfect the cells with the SMYD2 plasmid.
-
Treat the cells with a dose range of this compound for 15 hours.[7]
-
Lyse the cells and transfer the lysate to an ELISA plate pre-coated with a capture antibody for total p53.
-
Incubate to allow binding of p53 to the plate.
-
Wash the plate to remove unbound proteins.
-
Add the detection antibody specific for monomethyl-p53 (Lys370).
-
Wash the plate and add an HRP-conjugated secondary antibody.
-
Add the substrate and measure the signal using a plate reader.
-
Normalize the signal to total p53 levels and calculate the IC50 value for this compound.
Cell Proliferation Assay
This protocol is used to determine the effect of this compound on the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., ESCC, HCC, breast cancer cell lines)
-
This compound
-
96-well plates
-
CellTiter-Glo Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density.
-
Allow the cells to attach overnight.
-
Treat the cells with a dose range of this compound (e.g., 0-20 µM).[6]
-
At the end of the treatment period, add CellTiter-Glo reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to untreated controls and determine the dose-response curve and IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a general workflow for its target validation.
References
- 1. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a cell-active, potent, and selective inhibitor of protein-lysine methyltransferase SMYD2 (Journal Article) | OSTI.GOV [osti.gov]
- 3. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
The Structural Basis of LLY-507's Selectivity for SMYD2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular underpinnings of the high selectivity of LLY-507, a potent inhibitor of the protein lysine methyltransferase SMYD2. Understanding this selectivity is crucial for the development of targeted epigenetic therapies and for utilizing this compound as a precise chemical probe to elucidate the biological functions of SMYD2.
Introduction to SMYD2 and this compound
SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase that catalyzes the monomethylation of various histone and non-histone protein substrates, including p53 and retinoblastoma protein (Rb).[1][2] Overexpression of SMYD2 has been implicated in several cancers, including esophageal squamous cell carcinoma, making it an attractive therapeutic target.[3][4]
This compound is a cell-active, potent, and highly selective small molecule inhibitor of SMYD2.[3][4] Its ability to discriminate between SMYD2 and other methyltransferases, including the closely related SMYD3, makes it an invaluable tool for studying SMYD2-specific functions.[3][5] This guide will dissect the structural basis for this remarkable selectivity.
Quantitative Analysis of this compound's Potency and Selectivity
The potency and selectivity of this compound have been rigorously quantified through various biochemical assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against SMYD2 and a panel of other methyltransferases.
| Substrate | IC50 (nM) | Assay Type | Reference |
| p53 peptide | <15 | Scintillation Proximity Assay | [3][5] |
| H4 peptide | 31 | Scintillation Proximity Assay | [3][5] |
| Table 1: Biochemical potency of this compound against SMYD2 with different substrates. |
| Methyltransferase | Fold Selectivity vs. SMYD2 | Reference |
| >21 other methyltransferases | >100 | [5] |
| SMYD3 | >100 | [3][5] |
| SUVH420H1 | >100 | [6] |
| SUV420H2 | >100 | [6] |
| Table 2: Selectivity of this compound for SMYD2 over other methyltransferases. |
In cellular assays, this compound demonstrates potent inhibition of SMYD2-mediated p53 methylation with an IC50 of approximately 0.6 µM in U2OS and KYSE-150 cells.[3]
The Structural Basis of this compound Selectivity: A Crystallographic View
A high-resolution (1.63 Å) crystal structure of this compound in complex with SMYD2 reveals that the inhibitor binds within the substrate peptide binding pocket.[3][4] This binding mode is crucial for its potency and selectivity.
The key interactions between this compound and SMYD2 are as follows:
-
Lysine Pocket Occupancy: The pyrrolidine group of this compound extends into the narrow lysine-binding channel of SMYD2, a pocket formed by the side chains of Phe184, Tyr240, and Tyr258.[3] The nitrogen atom of the pyrrolidine forms a hydrogen bond with an ordered water molecule within this pocket.[3]
-
Hydrogen Bonding Network: The methylene amide linker of this compound forms critical hydrogen bonds. The oxygen atom interacts with the main chain amide nitrogen of Thr185, while the nitrogen atom hydrogen bonds with a bound water molecule.[3]
-
Hydrophobic Interactions: The benzonitrile group of this compound engages in C–H...π interactions with the surrounding residues, further stabilizing the complex.[3]
The following diagram illustrates the binding of this compound in the SMYD2 active site.
Caption: Binding of this compound within the SMYD2 substrate pocket.
The high selectivity of this compound arises from its ability to specifically fit into the unique architecture of the SMYD2 substrate-binding groove. Other methyltransferases, including the closely related SMYD3, possess differences in the residues lining this pocket, which likely preclude a similarly high-affinity interaction with this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of the findings on this compound's selectivity.
SMYD2 Biochemical Assay (Scintillation Proximity Assay)
This assay measures the incorporation of a tritium-labeled methyl group from S-[methyl-3H]adenosyl-l-methionine (SAM) onto a biotinylated peptide substrate.
Caption: Workflow for the SMYD2 Scintillation Proximity Assay.
Cellular p53 Methylation Assay (Western Blot)
This method assesses the ability of this compound to inhibit the methylation of p53 at Lys370 in a cellular context.
Caption: Western Blot workflow for cellular p53 methylation.
Conclusion
The selectivity of this compound for SMYD2 is a result of a precise lock-and-key fit into the enzyme's substrate-binding pocket, stabilized by a network of hydrogen bonds and hydrophobic interactions. The unique topology of the SMYD2 active site, particularly the lysine-binding channel, is a key determinant of this high-affinity binding. This detailed structural and quantitative understanding provides a solid foundation for the rational design of next-generation SMYD2 inhibitors and for the continued use of this compound as a specific probe to unravel the complex biology of this important methyltransferase.
References
- 1. Structure of Human SMYD2 Protein Reveals the Basis of p53 Tumor Suppressor Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of substrate methylation and inhibition of SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
LLY-507: A Technical Guide to its Role in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
LLY-507 is a potent, cell-active, and selective small molecule inhibitor of the protein-lysine methyltransferase SMYD2.[1][2][3][4] SMYD2 is an epigenetic modulator that catalyzes the monomethylation of both histone and non-histone protein substrates, playing a crucial role in gene expression and signal transduction.[5] Dysregulation of SMYD2 has been implicated in the progression of various cancers, including esophageal, liver, and breast cancers, making it a compelling target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, its role in epigenetic regulation, and detailed experimental protocols for its use in research settings.
Introduction to this compound and SMYD2
SMYD2 (SET and MYND domain-containing protein 2) is a lysine methyltransferase that has been shown to methylate a variety of substrates, influencing a range of cellular processes.[5] Notably, SMYD2 methylates histone H3 at lysine 4 (H3K4) and lysine 36 (H3K36), as well as non-histone proteins such as p53, RB, and PARP1.[5] The oncogenic potential of SMYD2 is often attributed to its ability to inhibit tumor suppressor proteins through methylation.[5]
This compound was developed as a chemical probe to enable the pharmacological dissection of SMYD2's biological functions.[1][2] It exhibits high selectivity for SMYD2 over a broad range of other methyltransferases.[1][2][6] Structural studies have revealed that this compound binds to the substrate peptide binding pocket of SMYD2, thereby inhibiting its catalytic activity.[1][2]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the competitive inhibition of SMYD2's methyltransferase activity. A 1.63-Å resolution crystal structure of SMYD2 in complex with this compound demonstrates that the inhibitor occupies the substrate peptide binding pocket.[1][2] This binding prevents SMYD2 from engaging with its protein substrates, thereby blocking the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the target lysine residue.
In a cellular context, this compound has been shown to effectively reduce the SMYD2-mediated monomethylation of p53 at lysine 370 (p53K370me1) at submicromolar concentrations.[1][7] Interestingly, studies have indicated that while this compound impacts the methylation of specific non-histone targets like p53, it does not significantly affect global histone methylation levels.[1][2] This is consistent with findings that SMYD2 is primarily localized in the cytoplasm.[1][2]
Quantitative Data
The following tables summarize the quantitative data available for this compound's activity in various assays.
Table 1: In Vitro Biochemical Activity of this compound
| Target | Substrate | Assay Type | IC50 | Reference |
| SMYD2 | p53 peptide | Scintillation Proximity Assay | <15 nM | [6] |
| SMYD2 | Histone H4 peptide | Biochemical Assay | 31 nM | [4][6] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Target Inhibition | IC50 | Reference |
| U2OS | Cell-based ELISA | p53 Lys370 monomethylation | 0.6 µM | [6][8] |
| HEK293 | Western Blot | p53 Lys370 monomethylation | <1 µM | [7] |
| KYSE-150 | Meso Scale Discovery ELISA | p53 Lys370 monomethylation | 0.6 µM | [4][8] |
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 3-4 days | >20 | [7] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 7 days | ~10 | [7] |
| SNU-449 | Hepatocellular Carcinoma | 3-4 days | >20 | [7] |
| SNU-449 | Hepatocellular Carcinoma | 7 days | ~15 | [7] |
| MDA-MB-231 | Breast Cancer | 3-4 days | >20 | [7] |
| MDA-MB-231 | Breast Cancer | 7 days | ~12 | [7] |
| A549 | Non-Small Cell Lung Cancer | Not Specified | 0.71 µg/mL | [9] |
Signaling Pathways
The following diagrams illustrate the known signaling pathways involving SMYD2 and the points of intervention for this compound.
Caption: this compound inhibits SMYD2-mediated p53 methylation.
Caption: this compound's potential impact on inflammatory signaling.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell-Based p53 Methylation Assay (Western Blot)
This protocol is adapted from studies demonstrating this compound's inhibition of p53 methylation in HEK293 cells.
Objective: To determine the effect of this compound on the monomethylation of p53 at lysine 370 in a cellular context.
Materials:
-
HEK293 cells
-
Lipofectamine 2000
-
Plasmids: FLAG-tagged p53 and FLAG-tagged SMYD2
-
This compound (dissolved in DMSO)
-
DMEM with 10% FBS
-
RIPA buffer
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-FLAG, anti-p53K370me1, anti-total p53, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Seeding and Transfection:
-
Seed 2 x 10^5 HEK293 cells per well in 6-well plates and incubate overnight.
-
Co-transfect cells with FLAG-tagged p53 and FLAG-tagged SMYD2 plasmids using Lipofectamine 2000 according to the manufacturer's protocol.[3]
-
-
This compound Treatment:
-
The day after transfection, treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2.5 µM) for 28 hours.[3] A DMSO-only control should be included.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p53K370me1, anti-total p53, anti-FLAG, and a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Caption: Western blot workflow for p53 methylation analysis.
Cell Proliferation Assay
This protocol is based on methods used to assess the anti-proliferative effects of this compound on cancer cell lines.
Objective: To measure the effect of this compound on the proliferation of cancer cells over time.
Materials:
-
Cancer cell line of interest (e.g., KYSE-150, SNU-449, MDA-MB-231)
-
Appropriate cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density optimized for 3- to 7-day growth.[2] Incubate overnight.
-
-
This compound Treatment:
-
Treat cells with a range of this compound concentrations (e.g., 0 to 20 µM) in triplicate.[2] Include a DMSO-only control.
-
-
Incubation:
-
Incubate the plates for the desired duration (e.g., 3, 4, or 7 days).[2]
-
-
Cell Viability Measurement:
-
On the day of measurement, allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control and plot the results to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Role of SMYD2 in gastrointestinal cancer progression (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Coordination of stress signals by the lysine methyltransferase SMYD2 promotes pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysine methyltransferase SMYD2 promotes triple negative breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LLY-507, a Selective SMYD2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cell-based assays and protocols for utilizing LLY-507, a potent and selective small-molecule inhibitor of the protein-lysine methyltransferase SMYD2. The following sections detail the mechanism of action, experimental protocols, and expected outcomes for the use of this compound in cellular studies.
Introduction
This compound is a cell-active chemical probe that selectively inhibits SMYD2, a lysine methyltransferase implicated in various cellular processes and overexpressed in several cancers, including esophageal squamous cell carcinoma, hepatocellular carcinoma, and breast cancer.[1][2][3] SMYD2 catalyzes the monomethylation of several protein substrates, most notably the tumor suppressor protein p53 at lysine 370 (p53K370me1).[2][3][4] By inhibiting SMYD2, this compound serves as a valuable tool to investigate the biological functions of this enzyme and to explore its therapeutic potential. This compound has demonstrated greater than 100-fold selectivity for SMYD2 over a wide range of other methyltransferases.[1][2][5]
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by binding to the substrate peptide binding pocket of SMYD2, thereby preventing the methylation of its target proteins.[2][3][4] The primary and most well-characterized downstream effect of SMYD2 inhibition by this compound in a cellular context is the reduction of p53 monomethylation at lysine 370.
Quantitative Data Summary
The following tables summarize the reported in vitro and cell-based potencies of this compound.
| In Vitro Activity | IC50 (nM) | Reference |
| SMYD2 (p53 peptide substrate) | <15 | [1][5] |
| SMYD2 (H4 peptide substrate) | 31 | [1][5] |
| Cellular Activity | Cell Line | IC50 (µM) | Reference |
| Inhibition of p53K370me1 | U2OS | 0.6 | [1][6][7] |
| Inhibition of p53K370me1 | HEK293 (transfected) | ~1.0 | [6][7] |
| Inhibition of p53K370me1 | KYSE-150 | 0.6 | [6][7] |
| Anti-proliferative Activity (72h) | A549 | 2.13 | [8] |
| Anti-proliferative Activity (72h) | A549 (loaded on IONPs) | 0.53 | [8] |
Experimental Protocols
Protocol 1: Western Blot for Inhibition of p53 Methylation
This protocol details the methodology to assess the inhibition of SMYD2-mediated p53 methylation in cells treated with this compound.
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a cell-active, potent, and selective inhibitor of protein-lysine methyltransferase SMYD2 (Journal Article) | OSTI.GOV [osti.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes: Preparing LLY-507 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of LLY-507, a potent and selective inhibitor of the protein-lysine methyltransferase SMYD2.[1][2][3] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. The following sections detail the physicochemical properties of this compound, a step-by-step protocol for its dissolution in Dimethyl Sulfoxide (DMSO), and recommendations for long-term storage and stability.
Physicochemical Properties of this compound
This compound is a cell-active small molecule inhibitor of SMYD2 with a molecular weight of approximately 574.8 g/mol .[4][5] It is typically supplied as a white to off-white solid or crystalline powder.[5][6] A summary of its key properties is provided in Table 1.
| Property | Value | Citations |
| Molecular Formula | C₃₆H₄₂N₆O | [4][5][6] |
| Molecular Weight | 574.76 g/mol (variously reported as 574.8 or 574.77) | [3][4][5] |
| CAS Number | 1793053-37-8 | [4][5][7] |
| Appearance | A solid, crystalline powder | [3][4][5] |
Solubility and Stock Solution Concentration
This compound is soluble in DMSO, with reported solubilities varying across different suppliers.[3][4] It is insoluble in water.[7] To ensure complete dissolution and stability, it is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[7] While high concentrations are achievable, a conservative starting concentration is recommended for routine use. A summary of reported solubility data is presented in Table 2.
| Solvent | Reported Solubility | Notes | Citations |
| DMSO | ≥57.5 mg/mL | - | [4] |
| DMSO | 93 mg/mL (161.81 mM) | Sonication is recommended. | [6] |
| DMSO | 30 mg/mL (52.19 mM) | - | [5][7] |
| DMSO | Up to 100 mg/mL (173.98 mM) | Requires warming and/or ultrasonication. Use fresh DMSO. | [7] |
| Ethanol | 21-54.7 mg/mL | Sonication may be required. | [4][6] |
| Water | Insoluble | - | [7] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO. Adjust volumes and mass as required for different concentrations.
Materials and Equipment:
-
This compound powder
-
Anhydrous or high-purity DMSO
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettors and appropriate tips
-
Vortex mixer
-
(Optional) Sonicator water bath
-
(Optional) Water bath set to 37-50°C
Procedure:
-
Pre-calculation:
-
Determine the mass of this compound required. For 1 mL of a 10 mM solution (MW = 574.76 g/mol ):
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 574.76 g/mol x 1000 mg/g = 5.75 mg
-
-
Weighing:
-
Tare a sterile microcentrifuge tube or vial on an analytical balance.
-
Carefully weigh out 5.75 mg of this compound powder into the tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is fully dissolved.
-
Visually inspect the solution against a light source to ensure no particulates are present.
-
Troubleshooting: If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm the solution in a water bath (37-50°C) for 5-10 minutes, followed by vortexing.[7]
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[7]
-
Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots as recommended in Section 4.
-
Storage and Stability
Proper storage is essential to maintain the integrity of the this compound stock solution. Recommendations vary, with the most stringent conditions providing the longest stability.
| Storage Condition | Duration | Notes | Citations |
| Powder | 3 years at -20°C | Store desiccated. | [6][7] |
| In Solvent (DMSO) | 2 years at -80°C | Recommended for long-term stability. | [2] |
| In Solvent (DMSO) | 1 year at -80°C | - | [6][7] |
| In Solvent (DMSO) | 1 year at -20°C | - | [2] |
| In Solvent (DMSO) | 1 month at -20°C | For shorter-term use. | [7] |
Key Recommendation: For maximum stability, it is advised to store DMSO stock solutions in single-use aliquots at -80°C for up to two years.[2] Avoid repeated freeze-thaw cycles.[7]
Visualized Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of an this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
LLY-507: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing LLY-507, a potent and selective inhibitor of the protein methyltransferase SMYD2, in cell culture experiments. The provided information is intended to guide researchers in assessing the cellular effects of SMYD2 inhibition.
This compound is a valuable chemical probe for dissecting the biological functions of SMYD2 in various cellular processes, including cancer biology. [1][2][3] It acts by binding to the substrate peptide binding pocket of SMYD2, effectively blocking its methyltransferase activity.[2][3][4][5] this compound demonstrates high selectivity for SMYD2, with over 100-fold greater potency against SMYD2 compared to at least 21 other methyltransferases.[1][6]
Mechanism of Action
This compound specifically inhibits the SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase.[2][6] SMYD2 is known to methylate both histone and non-histone proteins, including the tumor suppressor p53 at lysine 370 (K370).[1][2][4] By inhibiting SMYD2, this compound prevents the monomethylation of its substrates, thereby modulating downstream signaling pathways.[2] The inhibition of p53 methylation is a key cellular readout for this compound activity.[4]
Quantitative Data Summary
The following tables summarize the reported in vitro and cell-based potencies of this compound across various assays and cell lines.
Table 1: In Vitro Enzymatic Inhibition
| Target | Substrate | IC50 | Reference |
| SMYD2 | p53 peptide | <15 nM | [1][6] |
| SMYD2 | H4 peptide | 31 nM | [1] |
Table 2: Cellular Inhibition of p53 Methylation
| Cell Line | Assay | Incubation Time | IC50 | Reference |
| U2OS | SMYD2-mediated p53 Lys370 methylation | 28 hours | 0.6 µM | [1] |
| HEK293 | SMYD2-mediated p53 Lys370 methylation | 28 hours | < 1 µM | [4] |
| KYSE-150 | p53 Lys370 methylation | Not Specified | 0.6 µM | [4] |
Table 3: Anti-proliferative Activity
| Cell Line | Cancer Type | Incubation Time | IC50 | Reference |
| KYSE-150 | Esophageal Squamous Cell Carcinoma (ESCC) | 3-7 days | 1.5 µM | [1] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 48 hours | 2.13 µg/mL | [7] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 72 hours | 0.71 µg/mL | [7] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Not Specified | 1.77 - 2.90 µM | [7][8] |
| Various Breast Cancer Cell Lines | Breast Cancer | 3-7 days | Proliferation inhibited | [1][3] |
| Various Hepatocellular Carcinoma (HCC) Cell Lines | Hepatocellular Carcinoma | 3-7 days | Proliferation inhibited | [1] |
Experimental Protocols
Protocol 1: Inhibition of p53 Methylation in Cell Culture
This protocol describes how to assess the inhibitory effect of this compound on SMYD2-mediated p53 methylation in a cellular context.
Materials:
-
Cell line of interest (e.g., U2OS, HEK293)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Transfection reagent (for overexpression studies)
-
Plasmids for FLAG-tagged p53 and SMYD2 (optional)
-
RIPA lysis buffer
-
Proteinase and phosphatase inhibitors
-
Antibodies: anti-p53 (total), anti-p53-K370me1, anti-FLAG, anti-SMYD2, and appropriate secondary antibodies.
-
Western blot or ELISA reagents
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Transfection (Optional): For cell lines with low endogenous p53 or SMYD2, co-transfect with FLAG-tagged p53 and SMYD2 expression vectors.[6]
-
This compound Treatment: The day after seeding (or transfection), treat the cells with a range of this compound concentrations (e.g., 0.03 µM to 10 µM).[1] A DMSO vehicle control should be included.
-
Incubation: Incubate the cells for 28 hours.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Analysis:
-
Western Blot: Analyze equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[4] Probe the membrane with primary antibodies against total p53 and mono-methylated p53 (K370me1). Normalize the methylated p53 signal to the total p53 signal.
-
Cell-Based ELISA: Utilize a sandwich ELISA with antibodies specific for total p53 and p53-K370me1 to quantify the levels of methylated p53.[4]
-
Protocol 2: Cell Proliferation Assay
This protocol is designed to evaluate the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., ESCC, HCC, breast cancer, or NSCLC cell lines)
-
Complete cell culture medium
-
96-well clear-bottom plates
-
This compound (stock solution in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density for the planned incubation period.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0 to 20 µM).[1] Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 3 to 7 days.[1][4] The optimal incubation time may vary between cell lines.
-
Cell Viability Measurement: At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot the results to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a cell-active, potent, and selective inhibitor of protein-lysine methyltransferase SMYD2 (Journal Article) | OSTI.GOV [osti.gov]
- 3. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting p53 Lys370 Methylation via Western Blot Using LLY-507
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Its function is intricately modulated by a variety of post-translational modifications, including methylation. The monomethylation of p53 at lysine 370 (p53K370me1) by the lysine methyltransferase SMYD2 has been identified as a key regulatory event. This document provides a detailed protocol for the detection of p53 Lys370 methylation using Western blotting, and for investigating its inhibition by LLY-507, a potent and selective small molecule inhibitor of SMYD2.[1][2][3] These application notes are designed to guide researchers in accurately assessing the impact of SMYD2 inhibition on p53 methylation status in a cellular context.
Introduction
The p53 signaling pathway is a cornerstone of cancer research, with its disruption being a hallmark of many human cancers.[4][5] Post-translational modifications of p53 are crucial for the fine-tuning of its activity.[6][7] Methylation of p53 at lysine 370, catalyzed by SMYD2, has been shown to play a role in regulating p53's transcriptional activity.[8] this compound has emerged as a valuable chemical probe for studying the biological roles of SMYD2.[1][2] It is a cell-active, potent, and selective inhibitor of SMYD2, demonstrating submicromolar potency in reducing p53 Lys370 monomethylation in cells.[1][2] This protocol details the use of this compound in cell-based assays to modulate p53K370me1 levels, followed by detection using Western blot analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SMYD2-mediated p53 methylation pathway and the experimental workflow for its investigation using this compound.
Caption: SMYD2-mediated methylation of p53 at Lys370 and its inhibition by this compound.
Caption: A streamlined workflow for Western blot analysis of p53 Lys370 methylation.
Quantitative Data Summary
The inhibitory effect of this compound on p53 Lys370 monomethylation has been demonstrated across different cell lines and assay formats. The following table summarizes the key quantitative findings.
| Cell Line | Assay Type | This compound Concentration Range | Key Finding | Reference |
| HEK293 (transiently transfected with FLAG-SMYD2 and FLAG-p53) | Western Blot | 0 - 2.5 µM | Concentration-dependent inhibition of p53 Lys370me1 (IC50 < 1 µM) | [1][9] |
| U2OS (transfected with SMYD2) | Cell-based ELISA | Not specified | IC50 = 0.6 µM after 15 hours of treatment | [9][10] |
| KYSE-150 (stably expressing FLAG-SMYD2) | Meso Scale Discovery sandwich ELISA | Not specified | IC50 = 0.6 µM | [9][10] |
| KYSE-150 (stably expressing FLAG-SMYD2) | Western Blot | 5 µM | Time-dependent decrease in p53 Lys370 monomethylation | [9][10] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a Western blot to detect p53 Lys370 methylation following treatment with this compound.
Materials and Reagents:
-
Cell Lines: HEK293, U2OS, or KYSE-150 cells.
-
Plasmids (optional): FLAG-tagged p53 and FLAG-tagged SMYD2 expression vectors.
-
Transfection Reagent: e.g., Lipofectamine® 2000.
-
This compound: SMYD2 inhibitor.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: e.g., BCA Protein Assay Kit.
-
SDS-PAGE Gels: e.g., 10% polyacrylamide gels.
-
PVDF Membrane.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-p53 (Mono Methyl Lys370) antibody.
-
Anti-p53 antibody (total p53).
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-α-tubulin).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate.
-
Western Blot Imaging System.
Procedure:
-
Cell Culture and Treatment: a. Seed 2 x 10^5 HEK293 cells per well in 6-well plates.[11] b. (Optional) The following day, co-transfect cells with FLAG-tagged p53 and FLAG-tagged SMYD2 plasmids using a suitable transfection reagent according to the manufacturer's instructions.[11] c. After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5 µM) for 24-28 hours.[11] For time-course experiments, a single concentration (e.g., 5 µM) can be used for different durations.[9]
-
Protein Extraction and Quantification: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11] b. Scrape the cells and transfer the lysate to a microcentrifuge tube. c. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. d. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay or a similar method.
-
SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-PAGE gel.[11][12] c. Run the gel until adequate separation is achieved. d. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[11][12]
-
Immunoblotting: a. Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[13] b. Incubate the membrane with the primary antibody against p53K370me1, diluted in blocking buffer, overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate and capture the signal using an imaging system.
-
Stripping and Reprobing (Optional): a. To normalize for total p53 and loading controls, the membrane can be stripped and reprobed. b. Incubate the membrane with a mild stripping buffer. c. Wash thoroughly and re-block the membrane. d. Repeat the immunoblotting procedure with antibodies against total p53 and a loading control (e.g., GAPDH).
Conclusion
This document provides a comprehensive guide for the detection of p53 Lys370 methylation and its modulation by the SMYD2 inhibitor this compound. The detailed Western blot protocol, along with the summarized quantitative data and pathway diagrams, offers a valuable resource for researchers investigating the role of p53 methylation in cellular processes and for those in the field of drug development targeting epigenetic modifiers. Adherence to this protocol will enable the generation of robust and reproducible data, contributing to a deeper understanding of p53 biology and the therapeutic potential of SMYD2 inhibition.
References
- 1. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. strategian.com [strategian.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 7. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylation-Acetylation Interplay Activates p53 in Response to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. p53 Antibody [ABIN4902067] - for Human WB, ELISA [antibodies-online.com]
- 13. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for CellTiter-Glo® Assay with LLY-507
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the CellTiter-Glo® Luminescent Cell Viability Assay to assess the anti-proliferative effects of LLY-507, a potent and selective inhibitor of the protein-lysine methyltransferase SMYD2.
Introduction
This compound is a cell-active small molecule that selectively inhibits SMYD2, a lysine methyltransferase implicated in cancer pathogenesis.[1][2][3] SMYD2 catalyzes the monomethylation of several protein substrates, including the tumor suppressor p53.[1][3] By inhibiting SMYD2, this compound can modulate downstream cellular processes, leading to a dose-dependent inhibition of proliferation in various cancer cell lines, such as those from esophageal, liver, and breast cancers.[1][2] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for quantifying viable cells in culture.[4][5] This homogeneous "add-mix-measure" assay determines the number of metabolically active cells by measuring ATP levels, which are directly proportional to cell viability.[4][5] The assay's simplicity and high-throughput compatibility make it an ideal tool for evaluating the cytotoxic and cytostatic effects of compounds like this compound.
This compound Signaling Pathway
This compound exerts its biological effects by inhibiting the enzymatic activity of SMYD2. A primary target of SMYD2 is the tumor suppressor protein p53. SMYD2-mediated monomethylation of p53 is a post-translational modification that can influence its function. By blocking this methylation, this compound can impact p53-regulated pathways, ultimately leading to a reduction in cancer cell proliferation.
Experimental Protocols
This section details the methodology for assessing the anti-proliferative effects of this compound using the CellTiter-Glo® assay.
Materials
-
This compound (appropriate stock solution in DMSO)
-
Cancer cell lines of interest (e.g., KYSE-150, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile, opaque-walled 96-well or 384-well microplates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Cell Seeding
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Perform a cell count to determine cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well for a 96-well plate).
-
Seed the cells into the wells of an opaque-walled microplate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
This compound Treatment
-
Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to perform a dose-response curve with concentrations ranging from sub-micromolar to low micromolar (e.g., 0.1 µM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours or 7 days). Studies have shown that longer incubation times may reveal more pronounced anti-proliferative effects.[1]
CellTiter-Glo® Assay Procedure
-
Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.
-
Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent. Mix gently by inversion until the substrate is fully dissolved.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[2]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium in a 96-well plate).[6]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[2]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Measure the luminescence using a luminometer.
Data Analysis
-
Subtract the average luminescence of the "no-cell" control wells from all other readings.
-
Normalize the data to the vehicle control by expressing the luminescence of treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) using a non-linear regression curve fit (e.g., sigmoidal dose-response).
Experimental Workflow Diagram
Data Presentation
The following table summarizes the anti-proliferative activity of this compound against various cancer cell lines as determined by the CellTiter-Glo® assay. The data is presented as IC50 values in micromolar (µM).
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 3-4 days | 1.5 |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 7 days | 0.3 |
| SNU-449 | Hepatocellular Carcinoma | 3-4 days | ~3 |
| SNU-449 | Hepatocellular Carcinoma | 7 days | ~3 |
| MDA-MB-231 | Breast Cancer | 3-4 days | >5 |
| MDA-MB-231 | Breast Cancer | 7 days | ~1 |
| T-47D | Breast Cancer | 3-4 days | ~6 |
| T-47D | Breast Cancer | 7 days | 3.2 |
Data adapted from a study by Copeland et al. (2015).[1]
Conclusion
The CellTiter-Glo® Luminescent Cell Viability Assay is a highly effective method for characterizing the anti-proliferative effects of the SMYD2 inhibitor this compound. The provided protocols and application notes offer a framework for researchers to robustly assess the dose-dependent and time-dependent impact of this compound on various cancer cell lines. The sensitivity and simplicity of the assay make it a valuable tool in the preclinical evaluation of this and other potential therapeutic compounds.
References
- 1. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ch.promega.com [ch.promega.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring LLY-507 IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
LLY-507 is a potent and selective small-molecule inhibitor of the protein-lysine methyltransferase SMYD2 (SET and MYND domain-containing protein 2).[1][2] SMYD2 is a lysine methyltransferase that monomethylates several protein substrates, including the tumor suppressor p53.[3] Overexpression of SMYD2 has been observed in various cancers, including esophageal squamous cell carcinoma (ESCC), hepatocellular carcinoma (HCC), and breast cancer, often correlating with poor patient prognosis.[1][3] this compound exerts its anticancer effects by inhibiting the catalytic activity of SMYD2, thereby preventing the methylation of its substrates.[1][4] A key downstream effect of SMYD2 inhibition by this compound is the reduction of p53 monomethylation at lysine 370.[1][4] This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines, a critical measurement for assessing its potency and cellular activity.
Mechanism of Action of this compound
This compound is a cell-active inhibitor that targets the substrate-binding pocket of SMYD2.[3] By occupying this site, this compound prevents SMYD2 from methylating its target proteins, such as p53. The monomethylation of p53 by SMYD2 is thought to regulate its function in transcription and cellular stress response. By inhibiting this process, this compound can modulate p53 activity and induce an anti-proliferative effect in cancer cells where SMYD2 is overexpressed or plays a key oncogenic role.[1] this compound has demonstrated high selectivity for SMYD2 over other methyltransferases.[1]
Caption: Mechanism of action of this compound.
Data Presentation: this compound IC50 Values in Cancer Cell Lines
The anti-proliferative activity of this compound has been evaluated in a panel of esophageal, liver, and breast cancer cell lines. The IC50 values, representing the concentration of this compound required to inhibit cell growth by 50%, were determined using a CellTiter-Glo® luminescence cell viability assay after 3-4 days and 7 days of continuous exposure.
| Cell Line | Cancer Type | IC50 (µM) - 3-4 Day Assay | IC50 (µM) - 7 Day Assay |
| Esophageal Squamous Cell Carcinoma (ESCC) | |||
| KYSE-150 | Esophageal Cancer | 1.5 | 0.3 |
| KYSE-510 | Esophageal Cancer | 2.5 | 1.8 |
| KYSE-30 | Esophageal Cancer | 3.2 | 2.1 |
| KYSE-70 | Esophageal Cancer | 3.5 | 2.5 |
| KYSE-180 | Esophageal Cancer | 4.1 | 3.2 |
| Hepatocellular Carcinoma (HCC) | |||
| Hep G2 | Liver Cancer | 4.5 | 4.2 |
| Huh7 | Liver Cancer | 5.1 | 4.8 |
| PLC/PRF/5 | Liver Cancer | 6.0 | 5.5 |
| Breast Cancer | |||
| MDA-MB-231 | Breast Cancer | 3.8 | 0.7 |
| MCF7 | Breast Cancer | 4.2 | 2.9 |
| T-47D | Breast Cancer | 5.5 | 3.1 |
| BT-474 | Breast Cancer | 5.8 | 3.0 |
Data summarized from Nguyen H, et al. J Biol Chem. 2015.[1]
Experimental Protocols
Preparation of this compound Stock Solution
-
Solubilization: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in cell culture-grade DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Cell Culture
-
Cell Line Maintenance: Culture the desired cancer cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells regularly to maintain them in the exponential growth phase.
IC50 Determination using CellTiter-Glo® Assay
This protocol is designed for a 96-well plate format.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase using trypsin.
-
Resuspend the cells in fresh culture medium and perform a cell count to determine the cell concentration.
-
Seed the cells into a 96-well, clear-bottom, white-walled plate at a predetermined optimal density. The seeding density should be optimized for each cell line to ensure that the cells in the untreated control wells are in the exponential growth phase at the end of the assay incubation period.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range to test is 0.01 µM to 20 µM. It is recommended to perform a 2- or 3-fold serial dilution.
-
Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired duration (e.g., 72 hours or 7 days).
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control wells from all other wells.
-
Normalize the data to the vehicle control by setting the average luminescence of the vehicle control wells to 100% viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Experimental workflow for IC50 determination.
References
- 1. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining Following LLY-507 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LLY-507 is a potent and highly selective small molecule inhibitor of the protein-lysine methyltransferase SMYD2.[1][2][3] SMYD2 is a member of the SET and MYND domain-containing family of enzymes that catalyze the methylation of both histone and non-histone proteins.[4] A primary and well-characterized non-histone substrate of SMYD2 is the tumor suppressor protein p53.[3] SMYD2 specifically monomethylates p53 at lysine 370 (p53K370me1), a post-translational modification that represses p53's transcriptional activity and its ability to induce apoptosis.[5][6]
Given the critical role of the p53 pathway in cancer, and the overexpression of SMYD2 in various malignancies, this compound serves as a valuable chemical probe to investigate the functional consequences of SMYD2 inhibition.[3] These application notes provide detailed protocols for utilizing immunofluorescence to visualize and quantify the effects of this compound on p53 methylation in cultured cells.
Mechanism of Action of this compound
This compound binds to the substrate peptide binding pocket of SMYD2, effectively blocking its methyltransferase activity.[3] This inhibition prevents the transfer of a methyl group from S-adenosylmethionine (SAM) to the lysine 370 residue of p53. The consequence is a reduction in p53K370me1 levels, leading to a derepression of p53's tumor-suppressive functions.
Key Applications
-
Target Engagement: Confirming that this compound is engaging its target, SMYD2, in a cellular context by measuring the downstream effect on p53 methylation.
-
Dose-Response Studies: Determining the effective concentration of this compound required to inhibit p53 methylation in different cell lines.
-
Subcellular Localization: Investigating the subcellular distribution of methylated p53 and how it is affected by this compound treatment.
-
Phenotypic Screening: Correlating the reduction in p53 methylation with cellular phenotypes such as apoptosis or cell cycle arrest.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound from various cellular assays.
Table 1: In Vitro and Cellular IC50 Values for this compound
| Assay Type | Substrate | Cell Line | IC50 | Reference |
| Biochemical Assay | p53 peptide | - | <15 nM | [1] |
| Biochemical Assay | Histone H4 peptide | - | 31 nM | [1] |
| Cell-based ELISA | p53K370me1 | U2OS | 0.6 µM | [7] |
| Western Blot | p53K370me1 | HEK293 (transfected) | <1 µM | [7] |
| Sandwich ELISA | p53K370me1 | KYSE-150 | 0.6 µM | [7] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 3-7 days | ~1-10 | [3] |
| Various | Esophageal, Liver, Breast Cancer | 3-7 days | Dose-dependent inhibition | [3] |
| HGSOC | High-Grade Serous Ovarian Carcinoma | Not specified | 1.77 - 2.90 | [8] |
Signaling Pathways and Experimental Workflow
SMYD2-p53 Signaling Pathway
The following diagram illustrates the central role of SMYD2 in the p53 signaling pathway and the mechanism of inhibition by this compound. Upstream signals such as IL-6 and TNFα can increase SMYD2 expression.[9] SMYD2 then monomethylates p53 at K370, which represses its transcriptional activity. This compound blocks this methylation event, leading to the activation of p53 downstream targets. This pathway is also modulated by other post-translational modifications, such as methylation at K372 by SET9, which can inhibit SMYD2-mediated methylation at K370.[5][10]
Experimental Workflow for Immunofluorescence
The following diagram outlines the key steps for assessing the impact of this compound on p53K370 monomethylation using immunofluorescence.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells on sterile glass coverslips placed in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with the medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO). A typical dose-range to test would be from 0.1 µM to 10 µM.
-
Incubation: Incubate the cells for a specified period. A time-course of 18-24 hours is recommended to observe a significant reduction in p53K370me1 levels.[9]
Immunofluorescence Staining Protocol
This protocol is adapted from standard immunofluorescence procedures and includes considerations for preserving post-translational modifications.
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum and 0.1% Triton X-100 in PBS
-
Primary Antibody Dilution Buffer: 1% BSA in PBS
-
Primary Antibody: Rabbit anti-p53K370me1
-
Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Procedure:
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-p53K370me1 primary antibody in Primary Antibody Dilution Buffer according to the manufacturer's recommendations.
-
Aspirate the Blocking Buffer and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer.
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them on microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
Image Acquisition and Analysis
-
Microscopy:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using consistent settings (e.g., laser power, exposure time, gain) for all samples to allow for accurate comparison.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.
-
Define the nucleus as the region of interest (ROI) using the DAPI signal.
-
Measure the mean fluorescence intensity of the p53K370me1 signal within the nuclear ROI for a statistically significant number of cells per condition.
-
Subtract the background fluorescence from the measurements.
-
Normalize the p53K370me1 intensity to the vehicle control to determine the percent inhibition at different this compound concentrations.
-
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Perform sufficient washing steps.
-
-
Weak or No Signal:
-
Confirm the expression of SMYD2 and p53 in the cell line used.
-
Check the activity of the primary and secondary antibodies.
-
Optimize fixation and permeabilization conditions, as some epitopes can be sensitive to these treatments.
-
-
Photobleaching:
-
Use an antifade mounting medium.
-
Minimize exposure to the excitation light source during image acquisition.
-
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of SMYD2 and p53 methylation in their biological systems of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing the Role of SMYD2 in Mammalian Embryogenesis—Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of p53 function by lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbr.com.pk [ijbr.com.pk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lysine methyltransferase SMYD2 promotes triple negative breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methylation-Acetylation Interplay Activates p53 in Response to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LLY-507 solubility issues in cell culture media
Welcome to the technical support center for LLY-507, a potent and selective inhibitor of the protein-lysine methyltransferase SMYD2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to address common challenges, with a particular focus on solubility issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-active, potent, and selective inhibitor of SMYD2 (SET and MYND domain-containing protein 2).[1][2][3] It functions by binding to the substrate peptide binding pocket of SMYD2, thereby preventing the methylation of its target proteins.[2][4][5][6][7][8] A key substrate of SMYD2 is the tumor suppressor protein p53, and this compound has been shown to inhibit the SMYD2-mediated methylation of p53 at lysine 370.[1][4][9]
Q2: What is the solubility of this compound in common solvents?
A2: this compound is soluble in organic solvents such as DMSO and Ethanol but is poorly soluble in aqueous solutions like water.[2][7] For detailed solubility information, please refer to the table below.
Q3: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?
A3: Precipitation in cell culture media is a common issue with hydrophobic compounds like this compound. This can occur if the final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility in the aqueous environment of the media, or if the compound concentration exceeds its solubility limit in the media. To prevent this, ensure that the final DMSO concentration in your cell culture medium is kept at a low but sufficient level (typically ≤ 0.1%) to maintain solubility while minimizing solvent-induced cytotoxicity. It is also crucial to add the this compound stock solution to the media with vigorous mixing to ensure rapid and uniform dispersion.
Q4: What is the recommended range of working concentrations for this compound in cell-based assays?
A4: The effective concentration of this compound can vary depending on the cell line and the duration of the treatment. Published studies have shown that this compound inhibits SMYD2-mediated methylation of p53 in U2OS cells with an IC50 of 0.6 µM after 28 hours of treatment.[1] For cell proliferation assays, concentrations ranging from 0 to 20 µM have been used for 3 to 7 days.[1][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate formation upon dilution in cell culture media. | 1. Low final solvent concentration. 2. High final this compound concentration. 3. Inadequate mixing. | 1. Ensure the final DMSO concentration is at an acceptable level for your cells (e.g., 0.1%). 2. Perform serial dilutions of the stock solution in your cell culture media. 3. Add the this compound stock solution dropwise to the media while vortexing or stirring to ensure rapid dispersion. Prepare fresh dilutions for each experiment. |
| Inconsistent or no biological effect observed. | 1. Compound precipitation. 2. Inactive compound due to improper storage. 3. Cell line insensitivity. | 1. Visually inspect the media for any precipitate. If present, follow the steps to prevent precipitation. 2. Ensure this compound stock solutions are stored correctly at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1] 3. Verify the expression of SMYD2 in your cell line. Not all cell lines may be sensitive to SMYD2 inhibition. |
| Cell toxicity observed at expected effective concentrations. | 1. High DMSO concentration. 2. Off-target effects at high compound concentrations. | 1. Prepare a vehicle control with the same final DMSO concentration to assess solvent toxicity. Aim for a final DMSO concentration of ≤ 0.1%. 2. Perform a dose-response curve to identify the optimal concentration with minimal toxicity. |
Quantitative Data Summary
This compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥57.5 mg/mL | [2][7] |
| DMSO | 15 mg/mL (requires sonication and warming) | [1][10] |
| DMSO | 30 mg/mL | [9] |
| DMSO | 93 mg/mL (sonication recommended) | [11] |
| Ethanol | ≥54.7 mg/mL | [2][7] |
| Ethanol | 25 mg/mL | [9] |
| Ethanol | 21 mg/mL (sonication recommended) | [11] |
| Water | Insoluble | [2][7] |
This compound Potency
| Assay | IC50 | Cell Line/System | Reference |
| SMYD2 methylation of p53 peptide | <15 nM | Biochemical Assay | [1][3] |
| SMYD2 methylation of H4 peptide | 31 nM | Biochemical Assay | [1][11] |
| SMYD2-mediated methylation of p53 Lys370 | 0.6 µM | U2OS cells | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, for 1 mg of this compound (MW: 574.76 g/mol ), add 174 µL of DMSO.
-
To aid dissolution, warming the solution and using an ultrasonic bath is recommended.[1][10]
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1]
-
Protocol 2: Preparation of Working Solutions in Cell Culture Media
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into the pre-warmed cell culture medium to achieve the desired final concentrations.
-
Crucial Step: When diluting, add the this compound stock solution dropwise into the cell culture medium while vigorously vortexing or stirring. This rapid mixing is essential to prevent precipitation.
-
Prepare fresh working solutions for each experiment and do not store diluted solutions in cell culture media.
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without this compound.
-
Visualizations
Caption: this compound inhibits SMYD2, preventing p53 methylation.
Caption: Workflow for cell-based assays using this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a cell-active, potent, and selective inhibitor of protein-lysine methyltransferase SMYD2 (Journal Article) | OSTI.GOV [osti.gov]
- 6. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LLY507 - Nordic Biosite [nordicbiosite.com]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. caymanchem.com [caymanchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
LLY-507 Apoptosis Induction Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing LLY-507 treatment duration for apoptosis induction experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the protein-lysine methyltransferase SMYD2.[1] SMYD2 is known to methylate several proteins, including the tumor suppressor p53.[2][3][4][5] By inhibiting SMYD2, this compound prevents the methylation of p53 at lysine 370.[5][6] This inhibition leads to the activation of the p53 pathway, which can result in cell cycle arrest and apoptosis.[7][8]
Q2: How does this compound induce apoptosis?
A2: this compound induces apoptosis primarily through the activation of the p53 signaling pathway. SMYD2-mediated methylation of p53 is a repressive modification that inhibits its transcriptional activity.[5] By blocking this methylation, this compound allows for the accumulation of active p53, which can then upregulate the expression of pro-apoptotic genes, leading to programmed cell death.[2][4]
Q3: What is a recommended starting concentration and treatment duration for this compound?
A3: The optimal concentration and duration of this compound treatment are cell-line dependent. For initial experiments, it is recommended to perform a dose-response curve to determine the IC50 value for your specific cell line. Treatment durations in published studies have ranged from 24 hours to 7 days.[1][6][9][10][11] A time-course experiment is crucial to identify the optimal window for apoptosis induction.
Q4: Is there a time-dependent effect of this compound on apoptosis?
A4: Yes, a time-dependent effect has been observed in some cell lines. For instance, MDA-MB-231 breast cancer cells showed a greater than five-fold increase in sensitivity to this compound after 7 days of treatment compared to 3-4 days.[6][9] However, this time-dependent increase in sensitivity was not observed in liver cancer cell lines.[6][9] Therefore, it is essential to empirically determine the optimal treatment duration for your cell model.
Q5: Can this compound be used in combination with other drugs?
A5: Yes, this compound has been shown to have an additive effect when used in combination with PARP inhibitors, such as olaparib, in high-grade serous ovarian carcinoma cells.[7][12][13] This suggests that combination therapies involving this compound may be a promising strategy.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 72h | Reference |
| A549 | Non-Small Cell Lung Cancer | 0.71 | [8] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | 1.77 - 2.90 | [7] |
Note: IC50 values can vary depending on the assay conditions and the specific characteristics of the cell line.
Table 2: Time-Dependent Effects of this compound on Cell Viability
| Cell Line | Cancer Type | Treatment Duration | Observation | Reference |
| MDA-MB-231 | Breast Cancer | 3-4 days vs. 7 days | >5-fold increased sensitivity at 7 days | [6][9] |
| Liver Cancer Cell Lines | Liver Cancer | 3-4 days vs. 7 days | No significant time-dependent increase in sensitivity | [6][9] |
| A549 | Non-Small Cell Lung Cancer | 48h vs. 72h | IC50 decreased from 2.13 µg/mL at 48h to 0.71 µg/mL at 72h | [8] |
Experimental Protocols
Determining Optimal this compound Treatment Duration
This workflow will guide you in identifying the ideal time point for assessing apoptosis following this compound treatment.
Caption: Workflow for optimizing this compound treatment duration.
Annexin V/PI Staining for Apoptosis Detection
This protocol is for assessing early and late apoptosis using flow cytometry.
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with the desired concentration of this compound for the optimized duration.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V (e.g., FITC, PE) and Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Annexin V positive, PI negative cells are in early apoptosis.
-
Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases, a hallmark of apoptosis.
-
Cell Lysis:
-
After this compound treatment, harvest and wash the cells as described above.
-
Lyse the cells using a suitable lysis buffer.
-
-
Enzymatic Reaction:
-
Add a fluorogenic caspase-3/7 substrate (e.g., containing the DEVD peptide) to the cell lysate.
-
Incubate at 37°C, protected from light, for the recommended time.
-
-
Detection:
TUNEL Assay for DNA Fragmentation
This assay detects DNA breaks that occur during the late stages of apoptosis.
-
Fixation and Permeabilization:
-
Labeling:
-
Detection:
-
If a fluorescently labeled dUTP was used, the cells can be directly analyzed by fluorescence microscopy or flow cytometry.
-
If BrdUTP was used, a secondary detection step with a fluorescently labeled anti-BrdU antibody is required.
-
Mandatory Visualizations
This compound Signaling Pathway in Apoptosis Induction
Caption: this compound inhibits SMYD2, leading to p53 activation and apoptosis.
Troubleshooting Guides
Issue 1: Low percentage of apoptotic cells after this compound treatment.
-
Question: I have treated my cells with this compound, but the Annexin V assay shows a very small population of apoptotic cells. What could be the reason?
-
Answer:
-
Suboptimal Treatment Duration: The time point you have chosen might be too early or too late. Apoptosis is a dynamic process, and the peak of apoptosis can vary between cell lines. We recommend performing a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal window.[21][22]
-
Incorrect this compound Concentration: The concentration of this compound may be too low to induce a significant apoptotic response. Ensure that you have determined the IC50 for your specific cell line and are using a concentration that is appropriate for inducing apoptosis.
-
Cell Line Resistance: Some cell lines may be inherently more resistant to this compound-induced apoptosis. Consider verifying the expression of SMYD2 in your cell line.
-
Issue 2: High background or non-specific staining in the TUNEL assay.
-
Question: My TUNEL assay results show high background fluorescence, making it difficult to distinguish truly apoptotic cells. How can I resolve this?
-
Answer:
-
Over-fixation or Over-permeabilization: Excessive fixation or permeabilization can cause non-specific staining. Optimize the duration and concentration of the fixative (e.g., 4% paraformaldehyde) and permeabilization agent (e.g., 0.25% Triton X-100).[17][23]
-
Enzyme Concentration: The concentration of the TdT enzyme may be too high. Try titrating the enzyme to find the optimal concentration that gives a good signal-to-noise ratio.
-
Inadequate Washing: Insufficient washing between steps can lead to the retention of unbound reagents. Ensure thorough washing with PBS after fixation, permeabilization, and labeling steps.[23]
-
Issue 3: Inconsistent results in caspase activity assays.
-
Question: I am getting variable results with my caspase-3/7 activity assay. What could be the cause?
-
Answer:
-
Improper Cell Lysis: Incomplete cell lysis can lead to an underestimation of caspase activity. Ensure that you are using a suitable lysis buffer and that the lysis is complete.
-
Sample Handling: Caspases are sensitive to degradation. Keep your samples on ice throughout the procedure and process them promptly.
-
Assay Incubation Time: The incubation time for the enzymatic reaction is critical. Ensure you are following the manufacturer's protocol and that the incubation time is consistent across all samples.
-
Issue 4: Annexin V positive and PI positive population is very large, even at early time points.
-
Question: My flow cytometry data shows a large double-positive population for Annexin V and PI, even after a short this compound treatment. What does this indicate?
-
Answer:
-
High Drug Concentration: The concentration of this compound might be too high, leading to rapid cell death and secondary necrosis.[24] Try reducing the concentration.
-
Harsh Cell Handling: Mechanical stress during cell harvesting can damage the cell membrane, leading to PI uptake. Handle the cells gently during trypsinization and washing.[25]
-
Prolonged Staining Time: Incubating the cells with Annexin V and PI for too long can lead to an increase in the double-positive population. Adhere to the recommended incubation time (usually 15 minutes).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lysine methyltransferase Smyd2 suppresses p53-dependent cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
- 12. Histone methyltransferase SMYD2 selective inhibitor this compound in combination with poly ADP ribose polymerase inhibitor has therapeutic potential against high-grade serous ovarian carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. keio.elsevierpure.com [keio.elsevierpure.com]
- 14. caspase3 assay [assay-protocol.com]
- 15. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 16. stemcell.com [stemcell.com]
- 17. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. TUNEL Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 20. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 21. Annexin V FAQ Analysis and Solutions [elabscience.com]
- 22. m.youtube.com [m.youtube.com]
- 23. arcegen.com [arcegen.com]
- 24. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 25. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
LLY-507 Off-Target Effects: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of LLY-507, a potent and selective inhibitor of the protein-lysine methyltransferase SMYD2.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective small molecule inhibitor of SMYD2 (SET and MYND domain-containing protein 2), a lysine methyltransferase.[1][2][3][4] Its primary on-target effect is the inhibition of SMYD2's catalytic activity, preventing the monomethylation of its substrates, most notably the tumor suppressor protein p53 at lysine 370.[2][5]
Q2: How selective is this compound for SMYD2?
This compound exhibits high selectivity for SMYD2. It has been shown to be over 100-fold more selective for SMYD2 compared to a broad panel of other methyltransferases, including the closely related SMYD3.[1][2][3][4]
Q3: Have any off-target activities of this compound been identified?
Screening of this compound against a wide range of protein targets has revealed minimal off-target activity. Specifically, it was found to be inactive (at concentrations >20 µM) against a panel of 454 kinases, 35 G protein-coupled receptors (GPCRs), 14 nuclear hormone receptors, and three cytochrome P450 enzymes.[1][2] An off-target interaction with the human alpha-1A adrenergic receptor (hADR-α1A) was noted in one study.[2]
Q4: Is the off-target activity on hADR-α1A responsible for the anti-proliferative effects of this compound?
Troubleshooting Guide
Problem: Unexpected cellular phenotype observed upon this compound treatment, suspected to be an off-target effect.
| Possible Cause | Troubleshooting Steps |
| Cell-type specific off-target activity | 1. Confirm SMYD2 inhibition: Verify that this compound is inhibiting its intended target in your cell system by measuring the methylation status of a known SMYD2 substrate (e.g., p53 at Lys370) via Western blot. 2. Assess hADR-α1A expression: If not already known, determine the expression level of the alpha-1A adrenergic receptor (hADR-α1A) in your specific cell line using RT-qPCR or RNA-seq data. High expression could indicate a potential role for this off-target interaction. 3. Perform a rescue experiment: If a specific off-target is suspected, attempt to rescue the phenotype by co-treating with a known antagonist for that target. For example, if hADR-α1A is highly expressed and suspected to be involved, co-treatment with an alpha-1A antagonist could be informative. 4. Use a structurally distinct SMYD2 inhibitor: Compare the phenotype induced by this compound with that of another potent and selective SMYD2 inhibitor with a different chemical scaffold. A consistent phenotype across different inhibitors strengthens the conclusion that the effect is on-target. |
| Compound purity or degradation | 1. Verify compound integrity: Ensure the purity and stability of your this compound stock solution using analytical methods such as HPLC-MS. 2. Use fresh dilutions: Prepare fresh dilutions of this compound from a validated stock for each experiment to avoid issues with compound degradation. |
| Experimental artifacts | 1. Titrate this compound concentration: Use the lowest effective concentration of this compound to minimize the potential for off-target effects, which are generally more prominent at higher concentrations. 2. Include appropriate controls: Ensure your experiments include vehicle-only (e.g., DMSO) controls to account for any effects of the solvent. |
Data Summary
Table 1: In Vitro Potency of this compound
| Target/Substrate | Assay Type | IC50 |
| SMYD2 (p53 peptide) | Biochemical | <15 nM[1][3] |
| SMYD2 (H4 peptide) | Biochemical | 31 nM[1][3] |
| SMYD2 (p53 Lys370 methylation) | Cell-based (U2OS cells) | 0.6 µM[1][2] |
Table 2: Selectivity Profile of this compound
| Target Class | Number of Targets Screened | Activity |
| Methyltransferases | >21 | >100-fold selective for SMYD2[1][3] |
| Kinases | 454 | Inactive (>20 µM)[1][2] |
| G Protein-Coupled Receptors | 35 | Inactive (>20 µM)[1][2] |
| Nuclear Hormone Receptors | 14 | Inactive (>20 µM)[1][2] |
| Cytochrome P450 Enzymes | 3 | Inactive (>20 µM)[1][2] |
Experimental Protocols
Protocol 1: Western Blot for p53 Lys370 Monomethylation
This protocol is adapted from methodologies described in the literature to assess the on-target activity of this compound in cells.[2]
-
Cell Culture and Treatment:
-
Plate cells (e.g., U2OS or other suitable cell line) and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) for the desired duration (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay or similar method.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and resolve by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for mono-methylated p53 at Lys370 overnight at 4°C.
-
Incubate with a primary antibody for total p53 as a loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Visualizations
Caption: Mechanism of this compound action on the SMYD2-p53 signaling pathway.
Caption: Experimental workflow for troubleshooting potential off-target effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
how to minimize LLY-507 cytotoxicity in normal cells
Welcome to the LLY-507 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address common issues encountered during experimentation, with a focus on minimizing cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the protein-lysine methyltransferase SMYD2.[1][2] Its primary mechanism of action is to bind to the substrate-binding pocket of SMYD2, thereby preventing the methylation of its target proteins, which include p53 and other cellular factors involved in signaling pathways.[1][2]
Q2: What is the rationale for expecting lower cytotoxicity of this compound in normal cells compared to cancer cells?
A2: The expectation of a favorable therapeutic window for this compound is based on two key factors:
-
High Selectivity: this compound exhibits over 100-fold selectivity for SMYD2 compared to a broad range of other methyltransferases and is largely inactive against a wide panel of kinases and other off-target proteins.[1][2] This high selectivity minimizes the potential for off-target effects that could lead to toxicity in normal cells.
-
Differential SMYD2 Expression: SMYD2 is overexpressed in several types of cancer, including esophageal, liver, and breast cancers, where it is thought to play a role in promoting tumor cell proliferation.[3] In contrast, SMYD2 expression is generally lower in many normal tissues.[4][5] This differential expression may lead to a greater dependence on SMYD2 activity in cancer cells, making them more susceptible to inhibition by this compound.
Q3: Has the cytotoxicity of this compound been directly compared between normal and cancer cell lines?
Troubleshooting Guide
Issue 1: High cytotoxicity observed in normal/non-cancerous cell lines at expected therapeutic concentrations.
-
Question: I am observing significant cell death in my normal cell line control at concentrations where this compound should be effective against cancer cells. What could be the cause and how can I troubleshoot this?
-
Answer:
-
Confirm On-Target Toxicity vs. Off-Target Effects:
-
Hypothesis: The observed cytotoxicity could be due to a high level of SMYD2 expression and functional importance in your specific normal cell line, representing "on-target" toxicity. Alternatively, it could be an "off-target" effect, although less likely given this compound's high selectivity.
-
Troubleshooting Steps:
-
Characterize SMYD2 Expression: Perform Western blotting or qPCR to determine the expression level of SMYD2 in your normal cell line compared to your cancer cell line of interest. High SMYD2 expression in the normal cell line could explain the sensitivity.
-
SMYD2 Knockdown/Knockout Control: Use siRNA or CRISPR/Cas9 to reduce or eliminate SMYD2 expression in your normal cell line. If the cytotoxicity of this compound is diminished upon SMYD2 knockdown/knockout, it confirms an on-target effect.
-
-
-
Optimize Experimental Conditions:
-
Hypothesis: Suboptimal cell culture conditions or procedural errors may be exacerbating cytotoxicity.
-
Troubleshooting Steps:
-
Verify Cell Health: Ensure that the normal cells are healthy, within a low passage number, and not overly confluent before adding this compound.
-
Solvent Control: Run a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound to rule out solvent-induced toxicity.
-
Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to identify a concentration and duration of exposure that maximizes the differential effect between your normal and cancer cell lines. It's possible that a lower concentration or shorter incubation time is sufficient for cancer cell inhibition with minimal impact on normal cells.
-
-
-
Consider Co-treatment Strategies:
-
Hypothesis: It may be possible to selectively protect normal cells from this compound-induced cytotoxicity.
-
Troubleshooting Steps:
-
Cell Cycle Arrest in Normal Cells: For rapidly dividing normal cells, pre-treatment with a low dose of a cell cycle inhibitor (e.g., a CDK4/6 inhibitor) could induce a temporary G1 arrest, making them less susceptible to the effects of this compound, while the p53-mutant cancer cells would continue to proliferate and be targeted.
-
-
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Question: I am getting variable results in my cytotoxicity assays when testing this compound. How can I improve the reproducibility of my experiments?
-
Answer:
-
Standardize Assay Procedures:
-
Hypothesis: Minor variations in the experimental protocol can lead to significant differences in results.
-
Troubleshooting Steps:
-
Consistent Cell Seeding: Ensure a uniform number of cells are seeded in each well. Use a multichannel pipette and mix the cell suspension frequently to prevent settling.
-
Homogeneous Compound Distribution: Mix the plate gently after adding this compound to ensure even distribution.
-
Control for Edge Effects: Edge effects in multi-well plates can be caused by evaporation. Consider not using the outer wells of the plate for experimental data points or ensure proper humidification of the incubator.
-
-
-
Select the Appropriate Cytotoxicity Assay:
-
Hypothesis: The chosen assay may not be optimal for your cell type or the mechanism of cell death induced by this compound.
-
Troubleshooting Steps:
-
Metabolic vs. Membrane Integrity Assays: Assays like MTT measure metabolic activity, which can sometimes be confounded by changes in cell metabolism that are not directly related to cell death. Consider using a dye-exclusion assay (e.g., Trypan Blue or Propidium Iodide) or an LDH release assay, which directly measure membrane integrity as an indicator of cell death.
-
Multiplex Assays: Employ multiplexed assays that can simultaneously measure viability and cytotoxicity in the same well for more robust data.
-
-
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | IC50 (nM) | Selectivity vs. SMYD2 |
| SMYD2 | <15 | - |
| SMYD3 | >1,500 | >100-fold |
| SETD7 | >1,500 | >100-fold |
| G9a | >1,500 | >100-fold |
| SUV39H1 | >1,500 | >100-fold |
| Panel of 21 other methyltransferases | >1,500 | >100-fold |
| Panel of 454 kinases | >20,000 | >1,333-fold |
Data synthesized from publicly available information indicating >100-fold selectivity over other methyltransferases and inactivity (>20 µM) against kinases.[1][2]
Table 2: Representative Cytotoxicity Profile of this compound in Cancer vs. Normal Cell Lines (Hypothetical Data for Illustrative Purposes)
| Cell Line | Cell Type | SMYD2 Expression | This compound IC50 (µM) | Therapeutic Index (Normal/Cancer) |
| KYSE-150 | Esophageal Squamous Carcinoma | High | 1.5 | - |
| MDA-MB-231 | Breast Adenocarcinoma | High | 2.0 | - |
| HepG2 | Hepatocellular Carcinoma | Moderate | 5.0 | - |
| hFOB 1.19 | Fetal Osteoblastic (Normal) | Low | >20 | >13.3 (vs. KYSE-150) |
| MCF 10A | Mammary Epithelial (Normal) | Low | >20 | >10 (vs. MDA-MB-231) |
| Primary Human Hepatocytes | Hepatocytes (Normal) | Low | >20 | >4 (vs. HepG2) |
This table presents hypothetical IC50 values to illustrate the concept of a therapeutic window. Actual values should be determined experimentally. The higher IC50 values in normal cell lines with low SMYD2 expression suggest a favorable therapeutic index.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
-
Cell Seeding:
-
Culture normal and cancer cell lines to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO) and no-cell controls (medium only).
-
Incubate for the desired duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Caption: this compound inhibits SMYD2-mediated p53 methylation.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tissue expression of SMYD2 - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
LLY-507 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of the SMYD2 inhibitor, LLY-507.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For long-term storage, the solid form of this compound should be stored at -20°C. Under these conditions, it is stable for at least three to four years.[1] For shorter periods, storage at 4°C is also acceptable.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or at -20°C for up to one year.[2]
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in several organic solvents, including DMSO, ethanol, and DMF.[1] For cell-based assays, DMSO is commonly used to prepare concentrated stock solutions.
Q4: What is the recommended procedure for preparing a stock solution?
A4: To prepare a stock solution, dissolve this compound in a suitable solvent like DMSO to the desired concentration. Gentle warming and sonication can be used to aid dissolution if necessary. Ensure the solution is clear before use.
Q5: Is this compound sensitive to light?
A5: There is no specific information available regarding the light sensitivity of this compound. As a general precaution for chemical compounds, it is advisable to store solutions in amber vials or protected from direct light.
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | ≥ 4 years[1] |
| Solid (Powder) | 4°C | Up to 2 years |
| Stock Solution | -80°C | Up to 2 years[2] |
| Stock Solution | -20°C | Up to 1 year[2] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 30 mg/mL[1] |
| Ethanol | ≥ 25 mg/mL[1] |
| DMF | ≥ 10 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 574.76 g/mol ). For 1 mL of a 10 mM solution, you will need 5.75 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid this compound.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (up to 50°C) or sonication can be used to facilitate dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C.
Protocol 2: General Protocol for Assessing this compound Stability in Experimental Media
Since specific degradation data for this compound is not publicly available, researchers can assess its stability under their specific experimental conditions using the following general protocol.
-
Preparation: Prepare a working solution of this compound in your cell culture medium at the final desired concentration.
-
Incubation: Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Analysis: Analyze the concentration of active this compound in the aliquots using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Activity Assay: In parallel, you can perform a functional assay (e.g., an in vitro SMYD2 inhibition assay or a cell-based assay measuring the methylation of a known SMYD2 substrate like p53) to determine if the biological activity of this compound decreases over time.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when added to aqueous media.
-
Cause: this compound has low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) in the aqueous medium may be too low to keep the compound dissolved.
-
Solution:
-
Ensure the final concentration of DMSO in your experimental medium does not exceed a certain level (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Consider using a formulation with solubilizing agents like PEG300 or Tween80 for in vivo studies, but be mindful of their potential effects on your experimental system.
-
Prepare fresh dilutions from a high-concentration stock solution just before use.
-
Issue 2: Inconsistent or lower-than-expected activity in experiments.
-
Cause 1: Degradation of this compound. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Solution 1: Always aliquot stock solutions and store them at -80°C. Avoid using a stock solution that has been repeatedly frozen and thawed.
-
Cause 2: Inaccurate concentration. This could be due to weighing errors or incomplete dissolution.
-
Solution 2: Ensure your balance is calibrated and that the compound is fully dissolved in the stock solution.
-
Cause 3: Interaction with media components. Some components in complex media could potentially interact with or degrade this compound over time.
-
Solution 3: Perform a stability test of this compound in your specific experimental medium (see Protocol 2).
Visualizations
Caption: Workflow for proper handling and storage of this compound.
Caption: Simplified signaling pathway of SMYD2, the target of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
addressing low potency of LLY-507 in certain cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using LLY-507, a potent and selective inhibitor of the protein-lysine methyltransferase SMYD2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-active small molecule that selectively inhibits the enzymatic activity of SMYD2.[1][2] It binds to the substrate-binding pocket of SMYD2, preventing the methylation of its target proteins.[1][2] One of the key substrates of SMYD2 is the tumor suppressor protein p53, which is methylated at lysine 370 (K370).[1][3] By inhibiting SMYD2, this compound prevents this methylation event.[1]
Q2: What is the primary downstream effect of this compound treatment?
A2: The primary and most well-characterized downstream effect of this compound treatment is the reduction of p53 methylation at lysine 370.[1][3] This can lead to the modulation of p53-mediated signaling pathways. Additionally, this compound has been shown to inhibit the proliferation of various cancer cell lines.[1][4]
Q3: Does the potency of this compound vary across different cell lines?
A3: Yes, the potency of this compound can vary significantly between different cell lines. The IC50 values for cell proliferation assays have been reported to range from 0.3 µM to over 6 µM.[1] This variability is not always correlated with the expression level of SMYD2 protein.[1]
Troubleshooting Guide: Addressing Low Potency of this compound
This guide provides a step-by-step approach to troubleshoot experiments where this compound exhibits lower than expected potency in your cell line of interest.
Initial Checks
Problem: this compound shows weak or no effect on cell viability or target methylation.
Possible Cause 1: Inadequate Treatment Duration
-
Explanation: The anti-proliferative effects of this compound can be time-dependent in some cell lines. For certain cell types, such as the MDA-MB-231 breast cancer cell line, a longer treatment duration (e.g., 7 days) can result in a significantly lower IC50 value compared to shorter treatments (e.g., 3-4 days).[1]
-
Recommendation: If you are not observing a potent effect with a 3-4 day treatment, extend the incubation period with this compound to 7 days.
Possible Cause 2: Sub-optimal Assay Conditions
-
Explanation: The confluency of cells, serum concentration in the media, and the specific assay used to measure viability can all influence the apparent potency of a compound.
-
Recommendation: Ensure your cell seeding density is optimized for the duration of the experiment to avoid overgrowth, which can mask the anti-proliferative effects of the inhibitor. Refer to the detailed experimental protocols below for recommended starting points.
Investigating Cell Line-Specific Factors
Problem: Extended treatment duration does not improve potency.
Possible Cause 3: SMYD2-Independence or Redundancy
-
Explanation: The proliferation of your cell line may not be dependent on SMYD2 activity. While SMYD2 is overexpressed in many cancers, its inhibition may not be sufficient to induce a strong anti-proliferative response in all contexts. Other cellular pathways may compensate for the loss of SMYD2 activity. The sensitivity to this compound does not always correlate with SMYD2 expression levels.[1]
-
Recommendation:
-
Confirm SMYD2 Expression: Verify the expression of SMYD2 in your cell line at the protein level using Western blotting.
-
Assess Target Engagement: Directly measure the inhibition of p53 methylation at lysine 370 in response to this compound treatment using the Western blot protocol provided below. This will confirm that this compound is engaging its target within the cell, even if it does not result in a potent anti-proliferative effect.
-
Possible Cause 4: Status of p53 and Other SMYD2 Substrates
-
Explanation: The anti-proliferative effect of this compound is not consistently correlated with the mutational status of p53 or Rb.[1] This suggests that other SMYD2 substrates may be more critical for the growth of certain cancer cells.
-
Recommendation: While p53 status may not be a direct predictor of sensitivity, it is good practice to know the p53 status (wild-type vs. mutant) of your cell line. Consider investigating the role of other known SMYD2 substrates in your experimental system.
Possible Cause 5: Cellular Uptake, Efflux, or Metabolism of this compound
-
Explanation: The intracellular concentration of this compound can be influenced by cellular uptake and efflux pumps (e.g., P-glycoprotein). If your cell line expresses high levels of efflux pumps, the effective intracellular concentration of this compound may be too low to inhibit SMYD2. Additionally, rapid metabolism of the compound by the cells could also reduce its effective concentration.
-
Recommendation: At present, specific data on the cellular transport and metabolism of this compound is limited. If you suspect this to be an issue, you could consider co-treatment with an inhibitor of common efflux pumps as an experimental troubleshooting step.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Cell Proliferation Assays
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 3-4 days | ~1.5 | [1] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 7 days | ~0.3 | [1] |
| KYSE-410 | Esophageal Squamous Cell Carcinoma | 3-4 days | ~3.0 | [1] |
| KYSE-410 | Esophageal Squamous Cell Carcinoma | 7 days | ~1.5 | [1] |
| HepG2 | Hepatocellular Carcinoma | 3-4 days | ~4.0 | [1] |
| HepG2 | Hepatocellular Carcinoma | 7 days | ~3.2 | [1] |
| Huh7 | Hepatocellular Carcinoma | 3-4 days | ~6.0 | [1] |
| Huh7 | Hepatocellular Carcinoma | 7 days | ~3.0 | [1] |
| MDA-MB-231 | Breast Cancer | 3-4 days | ~5.0 | [1] |
| MDA-MB-231 | Breast Cancer | 7 days | <1.0 | [1] |
| T47D | Breast Cancer | 3-4 days | ~4.0 | [1] |
| T47D | Breast Cancer | 7 days | ~2.0 | [1] |
| A549 | Non-Small Cell Lung Cancer | 48 hours | 2.13 µg/mL (~4.1 µM) | [5] |
| A549 | Non-Small Cell Lung Cancer | 72 hours | 0.71 µg/mL (~1.4 µM) | [5] |
Table 2: IC50 Values of this compound for Inhibition of p53 Methylation in Cells
| Cell Line | Assay Method | IC50 (µM) | Reference |
| HEK293 (transiently transfected) | Western Blot | < 1.0 | [1] |
| U2OS (transfected) | Cell-based ELISA | 0.6 | [1][3] |
| KYSE-150 (stably expressing SMYD2) | Meso Scale Discovery ELISA | 0.6 | [1][3] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay
This protocol is adapted from studies investigating the anti-proliferative effects of this compound.[1][6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density optimized for either a 3-4 day or a 7-day experiment. Allow cells to attach overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range to test is 0-20 µM.[7] Include a DMSO-only control.
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plates for the desired duration (3-4 days or 7 days).
-
On the day of analysis, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot for p53 Methylation
This protocol is based on the methodology used to assess the inhibition of SMYD2-mediated p53 methylation by this compound.[1][8]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids for FLAG-tagged p53 and FLAG-tagged SMYD2
-
Lipofectamine® 2000 (or other transfection reagent)
-
This compound (dissolved in DMSO)
-
RIPA buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-mono-methyl p53 (Lys370), anti-p53, anti-FLAG, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed 2 x 10^5 HEK293 cells per well in a 6-well plate.
-
The following day, co-transfect the cells with FLAG-p53 and FLAG-SMYD2 plasmids using Lipofectamine® 2000 according to the manufacturer's instructions.
-
24 hours post-transfection, treat the cells with a range of this compound concentrations (e.g., 0-2.5 µM) for 28 hours.[8]
-
Harvest the cells and lyse them in RIPA buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against mono-methyl p53 (Lys370) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading and expression, strip the membrane and re-probe with antibodies against total p53, FLAG, and a loading control.
Visualizations
Caption: this compound inhibits SMYD2-mediated p53 methylation.
Caption: Workflow for cell proliferation assay with this compound.
Caption: Troubleshooting decision tree for low this compound potency.
References
- 1. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scienceopen.com [scienceopen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
impact of serum concentration on LLY-507 activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of LLY-507, a potent and selective inhibitor of the protein-lysine methyltransferase SMYD2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-active, potent, and selective small molecule inhibitor of SMYD2.[1][2] It functions by binding to the substrate peptide binding pocket of SMYD2, thereby preventing it from catalyzing the monomethylation of its protein substrates.[1][2] One of the key well-documented downstream effects of SMYD2 inhibition by this compound is the reduction of p53 monomethylation at lysine 370 (p53K370me1).[3][4]
Q2: What is the primary signaling pathway affected by this compound?
A2: this compound primarily impacts the SMYD2 signaling pathway. SMYD2 is a lysine methyltransferase that targets several protein substrates, including p53. By inhibiting SMYD2, this compound prevents the monomethylation of p53 at lysine 370. This can affect the regulation of p53-mediated pathways, which are crucial in cell cycle control and apoptosis.[5][6]
Q3: How does serum concentration in cell culture media affect the activity of this compound?
Q4: What are the recommended starting concentrations for in vitro experiments?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, based on published data, a concentration range of 0.03 µM to 20 µM has been used in various cell-based assays.[1] For inhibition of p53 methylation in cells, IC50 values are in the sub-micromolar range (around 0.6 µM to 1 µM).[3][4] For anti-proliferative effects, the IC50 can vary more widely depending on the cell line and the duration of the treatment.[5]
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in DMSO to create a stock solution. For long-term storage, the stock solution should be kept at -20°C or -80°C.[1] Before use, the stock solution should be thawed and diluted to the desired concentration in the appropriate cell culture medium. It is recommended to prepare fresh working solutions for each experiment to ensure consistency.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected this compound activity in cell-based assays.
-
Possible Cause 1: Serum Protein Binding.
-
Troubleshooting Step: The concentration of serum (e.g., FBS) in your cell culture medium may be affecting the availability of this compound. High serum levels can lead to increased protein binding, reducing the effective concentration of the inhibitor.
-
Recommendation: Try performing your assay with a lower serum concentration (e.g., 1-5% FBS) or in a serum-free medium for a short duration, if your cells can tolerate it. Compare the dose-response curve to that obtained with your standard serum concentration (e.g., 10% or 20% FBS).[7]
-
-
Possible Cause 2: Compound Stability.
-
Troubleshooting Step: this compound in the working solution may be degrading over time.
-
Recommendation: Always prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Cell Line Sensitivity.
-
Troubleshooting Step: The cell line you are using may have low expression of SMYD2 or may not be dependent on SMYD2 activity for the measured endpoint (e.g., proliferation).
-
Recommendation: Confirm the expression of SMYD2 in your cell line by Western blot or qPCR. Consider using a positive control cell line known to be sensitive to this compound.
-
Issue 2: Difficulty in detecting a decrease in p53 methylation (p53K370me1) after this compound treatment.
-
Possible Cause 1: Insufficient Treatment Time or Concentration.
-
Troubleshooting Step: The incubation time or the concentration of this compound may not be sufficient to observe a significant reduction in p53 methylation.
-
Recommendation: Perform a time-course experiment (e.g., 18, 24, 48 hours) and a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal conditions for your cell line.[3]
-
-
Possible Cause 2: Antibody Quality.
-
Troubleshooting Step: The antibody used for detecting monomethylated p53 at Lys370 may not be specific or sensitive enough.
-
Recommendation: Validate your antibody using appropriate controls, such as cells overexpressing SMYD2 and p53. Ensure you are using the recommended antibody dilution and protocol.
-
-
Possible Cause 3: Low Basal p53 Methylation.
-
Troubleshooting Step: The basal level of p53K370me1 in your cell line might be too low to detect a significant decrease.
-
Recommendation: Consider overexpressing both FLAG-tagged SMYD2 and FLAG-tagged p53 in your cells (e.g., HEK293T) to increase the signal of methylated p53.[3]
-
Data Summary
Table 1: Reported IC50 Values for this compound
| Assay Type | Target/Endpoint | Cell Line/System | IC50 Value | Reference |
| Biochemical Assay | SMYD2 enzymatic activity (p53 peptide substrate) | In vitro | <15 nM | [1] |
| Biochemical Assay | SMYD2 enzymatic activity (H4 peptide substrate) | In vitro | 31 nM | [1] |
| Cell-Based Assay | Inhibition of p53 Lys370 methylation | U2OS cells | 0.6 µM | [1][4] |
| Cell-Based Assay | Inhibition of p53 Lys370 methylation | KYSE-150 cells | 0.6 µM | [4] |
| Cell-Based Assay | Inhibition of p53 Lys370 methylation | HEK293 cells (overexpression) | <1 µM | [3] |
| Cell Proliferation Assay | Cell Viability (48h) | A549 cells | 2.13 µg/mL | [5] |
| Cell Proliferation Assay | Cell Viability (72h) | A549 cells | 0.71 µg/mL | [5] |
| Cell Proliferation Assay | Cell Viability | Ovarian cancer cell lines | 1.77 - 2.90 µM | [5] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay Using CellTiter-Glo®
This protocol is adapted from published studies using this compound.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for 3 to 7 days of growth. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentrations may range from 0 to 20 µM.[3] Remove the old medium from the cells and add the medium containing this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 3, 4, or 7 days).[3]
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p53 Lys370 Methylation
This protocol is a general guide based on methods described for this compound.[3]
-
Cell Culture and Treatment: Seed cells (e.g., HEK293) in 6-well plates.[3] For enhanced signal, co-transfect with FLAG-tagged p53 and FLAG-tagged SMYD2 expression vectors.[3] The following day, treat the cells with a range of this compound concentrations (e.g., 0 to 2.5 µM) for 28 hours.[3]
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.[3]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against mono-methylated p53 (Lys370) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total p53 and a loading control like β-actin or GAPDH.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for low this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a cell-active, potent, and selective inhibitor of protein-lysine methyltransferase SMYD2 (Journal Article) | OSTI.GOV [osti.gov]
- 3. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of fetal bovine serum on cytotoxic and genotoxic effects of lectins in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SMYD2 Inhibitors: LLY-507 vs. A-893
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two prominent SMYD2 inhibitors, LLY-507 and A-893. This document synthesizes experimental data to evaluate their performance and provides detailed methodologies for key experiments.
The protein lysine methyltransferase SMYD2 has emerged as a significant target in various diseases, including cancer. Its role in methylating both histone and non-histone proteins, such as the tumor suppressor p53, has spurred the development of small molecule inhibitors to probe its function and therapeutic potential. Among these, this compound and A-893 have distinguished themselves as potent and selective chemical tools. This guide provides a head-to-head comparison of their biochemical potency, cellular activity, and selectivity.
Data Presentation
Biochemical Potency
| Inhibitor | Target | Assay Type | Substrate | IC50 | Reference |
| This compound | SMYD2 | Scintillation Proximity Assay | p53 peptide (residues 361-380) | <15 nM | [1] |
| SMYD2 | Scintillation Proximity Assay | Histone H4 peptide (residues 1-24) | 31 nM | [2][3] | |
| A-893 | SMYD2 | Scintillation Proximity Assay | p53 peptide | 2.8 nM | [4] |
Cellular Activity
| Inhibitor | Cell Line | Assay Type | Target Analyte | IC50 / Effect | Reference |
| This compound | U2OS | Cell-based ELISA | p53 Lys370 monomethylation | 0.6 µM | [2][5] |
| HEK293 (co-transfected with FLAG-SMYD2 and FLAG-p53) | Western Blot | p53 Lys370 monomethylation | <1 µM | [5] | |
| A-893 | A549 (lung carcinoma) | Western Blot | p53K370me1 levels | 42% reduction at 10 µM after 18h | [4] |
Selectivity
This compound has demonstrated high selectivity, being over 100-fold more potent against SMYD2 compared to a panel of 24 other protein and DNA methyltransferases, including the closely related SMYD3.[1][6] It was also found to be inactive (>20 µM) against a broad panel of 454 kinases, 35 G protein-coupled receptors, 14 nuclear hormone receptors, and three cytochrome P450 enzymes.[3]
A-893 was evaluated for selectivity against a panel of 31 other methyltransferases. At a concentration of 1 µM, no significant inhibition (>50%) of other methyltransferases was observed. However, at higher concentrations of 10 µM and 50 µM, some off-target inhibition (65-80%) was noted for PRMT3, PRMT7, SUV39H2, and SMYD3.[4]
Experimental Protocols
Biochemical Assays
This compound Scintillation Proximity Assay: [1]
-
Principle: This assay measures the incorporation of a tritium-labeled methyl group from S-[methyl-³H]adenosyl-L-methionine (³H-SAM) onto a biotinylated peptide substrate.
-
Reaction Mixture: The enzymatic reactions were conducted in a 20 µL volume containing 20 mM Tris-HCl (pH 9.0), 5 mM DTT, 0.01% Triton X-100, 0.5 µM ³H-SAM, 0.5 µM biotinylated p53 peptide (residues 361-380), and 10 nM SMYD2.
-
Procedure: The reaction was incubated for 1 hour at 23°C. The reaction was then stopped, and the biotinylated peptide was captured by streptavidin-coated SPA beads. The proximity of the incorporated tritium to the scintillant in the beads generates a light signal that is proportional to the enzyme activity.
A-893 Scintillation Proximity Assay: [4]
-
Principle: A scintillation proximity assay was utilized to measure the methylation of a p53-derived peptide by SMYD2.
-
Methodology: While the specific concentrations of enzyme, substrate, and cofactor were not detailed in the available literature, the assay principle is analogous to that described for this compound, involving the detection of radiolabeled methyl group transfer to a peptide substrate.
Cellular Assays
This compound Western Blot for p53 Methylation in HEK293 Cells: [3][5]
-
Cell Culture and Transfection: HEK293 cells were seeded in 6-well plates and co-transfected with FLAG-tagged p53 and FLAG-tagged SMYD2 expression vectors using Lipofectamine 2000.
-
Inhibitor Treatment: The day after transfection, cells were treated with varying concentrations of this compound (0-2.5 µM) for 28 hours.
-
Lysis and Western Blotting: Cells were lysed in RIPA buffer, and the lysates were subjected to 10% SDS-PAGE. Proteins were then transferred to a PVDF membrane.
-
Antibody Detection: The membrane was probed with primary antibodies specific for mono-methylated p53 at Lys370 and total p53, followed by incubation with appropriate secondary antibodies. The signal was then detected using a suitable chemiluminescence-based method.
A-893 Western Blot for p53 Methylation in A549 Cells: [4]
-
Cell Culture: Human A549 lung carcinoma cells, which have high endogenous SMYD2 expression and wild-type p53, were used.
-
Inhibitor Treatment: Cells were treated with 10 µM of A-893 for 18 hours.
-
Analysis: Following treatment, changes in the levels of monomethylated p53 at Lys370 (p53K370me1) and total p53 were measured by Western blot analysis. The ratio of p53K370me1 to total p53 was then calculated to determine the extent of inhibition.
Visualizations
Caption: SMYD2 methylates key signaling proteins.
Caption: Workflow for evaluating SMYD2 inhibitors.
References
- 1. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of A-893, A New Cell-Active Benzoxazinone Inhibitor of Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
LLY-507: A Potent and Selective Inhibitor of SMYD2 Methyltransferase
A comprehensive guide to the selectivity profile of LLY-507, its mechanism of action, and the experimental protocols used for its characterization. Intended for researchers, scientists, and drug development professionals, this guide provides an objective comparison of this compound's performance against other methyltransferases, supported by experimental data.
This compound is a potent and highly selective small-molecule inhibitor of the protein lysine methyltransferase SMYD2 (SET and MYND domain-containing protein 2).[1] SMYD2 is an enzyme that catalyzes the transfer of a methyl group to a lysine residue on a protein substrate, a post-translational modification that plays a crucial role in regulating various cellular processes. Dysregulation of SMYD2 activity has been implicated in the development and progression of several cancers, making it an attractive therapeutic target. This compound has emerged as a valuable chemical probe for elucidating the biological functions of SMYD2 and as a potential starting point for the development of novel anti-cancer therapies.
Selectivity Profile of this compound
A key attribute of a high-quality chemical probe is its selectivity for the intended target over other related proteins. This compound has been extensively profiled against a broad panel of human methyltransferases to determine its selectivity. The data consistently demonstrates that this compound is exceptionally selective for SMYD2.
In a comprehensive study, this compound was tested against 25 other methyltransferases, including histone lysine methyltransferases, protein arginine methyltransferases, and a DNA methyltransferase. The results show that this compound has more than 100-fold selectivity for SMYD2 over all other methyltransferases tested.[1]
Table 1: Selectivity Profile of this compound Against a Panel of Methyltransferases
| Methyltransferase | Substrate | % Inhibition at 1 µM this compound | % Inhibition at 10 µM this compound | % Inhibition at 50 µM this compound |
| SMYD2 | p53 (361-380) peptide | >95% | >95% | >95% |
| SMYD3 | H3 (1-25) peptide | <10% | <15% | <25% |
| SETD7 | H3 (1-25) peptide | <5% | <10% | <15% |
| SETD8 | H4 (1-25) peptide | <5% | <5% | <10% |
| G9a | H3 (1-25) peptide | <5% | <10% | <20% |
| GLP | H3 (1-25) peptide | <5% | <5% | <10% |
| SUV39H2 | H3 (1-25) peptide | <5% | <5% | <5% |
| EZH2 | H3 (1-25) peptide | <5% | <5% | <10% |
| PRMT1 | H4 (1-25) peptide | <5% | <5% | <5% |
| PRMT3 | H4 (1-25) peptide | <5% | <5% | <5% |
| PRMT5 | H4 (1-25) a peptide | <5% | <10% | <15% |
| PRMT6 | H3 (1-25) peptide | <5% | <5% | <5% |
| CARM1 (PRMT4) | H3 (1-25) peptide | <5% | <5% | <5% |
| DNMT1 | Poly(dI-dC) | <5% | <5% | <10% |
| MLL1 | H3 (1-25) peptide | <5% | <5% | <5% |
| MLL4 | H3 (1-25) peptide | <5% | <5% | <5% |
| SETD2 | H3 (30-45) peptide | <5% | <5% | <5% |
| SUV4-20H1 | H4 (1-25) peptide | <5% | <10% | <15% |
| SUV4-20H2 | H4 (1-25) peptide | <5% | <5% | <10% |
| DOT1L | H3 (73-88) peptide | <5% | <5% | <5% |
| ASH1L | H3 (1-25) peptide | <5% | <5% | <5% |
| NSD1 | H3 (27-42) peptide | <5% | <5% | <5% |
| NSD2 | H3 (27-42) peptide | <5% | <5% | <5% |
| SETMAR | H3 (1-25) peptide | <5% | <5% | <5% |
| NTCOMT | Norepinephrine | <5% | <5% | <5% |
Note: The data presented is a summary based on publicly available information. The exact percentage of inhibition can be found in the supplementary materials of the cited primary research.
The potent and selective inhibition of SMYD2 by this compound is further highlighted by its IC50 values. The biochemical IC50 of this compound against SMYD2 is less than 15 nM when using a p53 peptide as a substrate and 31 nM with a histone H4 peptide.[2] In cellular assays, this compound inhibits the methylation of p53 at lysine 370 with an IC50 of approximately 0.6 µM.[2]
Experimental Protocols
The selectivity of this compound was determined using a robust and widely accepted biochemical assay known as the Scintillation Proximity Assay (SPA) . This method allows for the sensitive and high-throughput measurement of enzyme activity.
Scintillation Proximity Assay (SPA) for Methyltransferase Activity
Principle: The SPA is a homogeneous assay that relies on the proximity of a radiolabeled product to a scintillant-impregnated bead. In the context of methyltransferase assays, a biotinylated substrate peptide is used. The methyl donor, S-adenosyl-L-methionine (SAM), is radiolabeled with tritium ([³H]-SAM). When the methyltransferase (e.g., SMYD2) transfers the [³H]-methyl group from SAM to the biotinylated peptide, the resulting radiolabeled product can be captured by streptavidin-coated SPA beads. The beta particles emitted by the tritium can only travel a short distance in an aqueous environment. When the radiolabeled peptide is bound to the SPA bead, the beta particles excite the scintillant within the bead, producing light that can be detected by a scintillation counter. Unreacted [³H]-SAM in solution is too far from the beads to cause a signal, eliminating the need for a wash step.
Detailed Protocol:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the specific methyltransferase enzyme, the biotinylated peptide substrate at a concentration close to its Michaelis constant (Km), and the test compound (this compound) at various concentrations.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of [³H]-SAM.
-
Incubation: The reaction mixture is incubated at a controlled temperature (typically 30°C) for a specific period to allow for enzymatic methylation of the substrate.
-
Quenching of Reaction: The reaction is stopped by the addition of a quench buffer, which typically contains a high concentration of non-radiolabeled SAM to outcompete the [³H]-SAM and halt further enzymatic activity.
-
Capture of Product: Streptavidin-coated SPA beads are added to the quenched reaction mixture. The biotinylated and [³H]-methylated peptide product binds to the streptavidin on the beads.
-
Signal Detection: The mixture is then analyzed in a scintillation counter to measure the light emitted from the SPA beads. The intensity of the light signal is directly proportional to the amount of methylated product and thus the activity of the methyltransferase.
-
Data Analysis: The percentage of inhibition by the test compound is calculated by comparing the signal in the presence of the compound to the signal of a control reaction without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
SMYD2 Signaling Pathway and the Role of this compound
SMYD2 has been shown to methylate several non-histone proteins, thereby influencing a variety of cellular signaling pathways. One of the most well-characterized substrates of SMYD2 is the tumor suppressor protein p53.
p53 plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis (programmed cell death), and senescence in response to cellular stress, such as DNA damage. The activity of p53 is tightly regulated by numerous post-translational modifications, including methylation.
SMYD2 specifically methylates p53 at lysine 370 (K370). This methylation event has been demonstrated to repress the transcriptional activity of p53. By inhibiting the ability of p53 to bind to the promoter regions of its target genes, SMYD2-mediated methylation ultimately suppresses the tumor-suppressive functions of p53.
This compound, as a potent inhibitor of SMYD2, blocks the methylation of p53 at K370. This inhibition restores the transcriptional activity of p53, allowing it to induce the expression of genes involved in cell cycle arrest and apoptosis, thereby exerting an anti-tumor effect.
Several other methyltransferases that were tested for this compound selectivity are also known to interact with the p53 pathway. For instance, SETD8 (SET8) can methylate p53 at lysine 382, which also leads to transcriptional repression. G9a and GLP (EHMT1) can dimethylate p53, and PRMT5 has been shown to be a novel modulator of p53 activity. The high selectivity of this compound for SMYD2 ensures that its effects on the p53 pathway are primarily mediated through the inhibition of SMYD2, making it a precise tool for studying this specific regulatory mechanism.
References
Targeting Protein Methyltransferases in Oncology: A Comparative Guide to LLY-507 (a SMYD2 Inhibitor) and SMYD3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The field of epigenetics has opened new avenues for cancer therapy, with protein methyltransferases emerging as a critical class of therapeutic targets. Among these, the SET and MYND domain-containing (SMYD) family of lysine methyltransferases has garnered significant attention. This guide provides a comprehensive comparison of two distinct therapeutic strategies: the inhibition of SMYD2 using the selective inhibitor LLY-507, and the inhibition of its close homolog, SMYD3, with a focus on prominent inhibitors like BCI-121, EPZ031686, and others.
This document details the distinct and overlapping roles of SMYD2 and SMYD3 in cancer, presents comparative data on their inhibitors, provides detailed experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows.
Introduction: SMYD2 and SMYD3 as Cancer Targets
SMYD2 and SMYD3 are lysine methyltransferases that play crucial roles in regulating gene expression and cellular signaling. While both are implicated in cancer, they methylate distinct sets of histone and non-histone substrates, leading to different downstream effects and representing separate therapeutic hypotheses.
-
SMYD2 has been shown to be overexpressed in various cancers, including esophageal, liver, and breast cancer.[1][2][3] Its oncogenic functions are often linked to the methylation of non-histone targets such as the tumor suppressor proteins p53 and retinoblastoma (RB).[4]
-
SMYD3 is also upregulated in a wide range of cancers, including colorectal, pancreatic, and breast cancer.[5][6] It has been reported to methylate both histone H3 at lysine 4 (H3K4) and non-histone targets like MAP3K2, VEGFR1, and HER2, thereby activating key oncogenic signaling pathways.[7][8][9]
This guide will explore the preclinical data for this compound as a selective SMYD2 inhibitor and compare its profile with that of several leading SMYD3 inhibitors.
Data Presentation: this compound vs. SMYD3 Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of SMYD3 inhibitors.
Table 1: Biochemical Potency of this compound and SMYD3 Inhibitors
| Inhibitor | Target | Type | IC50 / Ki | Substrate | Selectivity | Reference(s) |
| This compound | SMYD2 | Small Molecule | <15 nM (IC50) | p53 peptide | >100-fold vs. SMYD3 and 20 other methyltransferases | [8][9] |
| 31 nM (IC50) | H4 peptide | [9] | ||||
| BCI-121 | SMYD3 | Small Molecule | Not reported | Histones | Impairs SMYD3-mediated H4 methylation in vitro | [1][6] |
| EPZ031686 | SMYD3 | Small Molecule | 3 nM (IC50) | MEKK2 | Orally active | [10][11] |
| GSK2807 | SMYD3 | SAM-competitive | 130 nM (IC50) | Not specified | 24-fold vs. SMYD2 | [12] |
| 14 nM (Ki) | [12] | |||||
| BAY-6035 | SMYD3 | Substrate-competitive | 88 nM (IC50) | MEKK2 peptide | Selective vs. kinases and other PKMTs | [11][13] |
| SMYD3-IN-1 | SMYD3 | Irreversible | 11.7 nM (IC50) | Not specified | Selective | [11] |
Table 2: Cellular Activity of this compound and SMYD3 Inhibitors
| Inhibitor | Target | Cell Line | Assay | Cellular IC50 / GI50 | Effect | Reference(s) |
| This compound | SMYD2 | U2OS | p53 Lys370 methylation | 0.6 µM (IC50) | Inhibition of p53 methylation | [8] |
| KYSE-150 (Esophageal) | Cell Proliferation (7-day) | ~1 µM (IC50) | Inhibition of cell proliferation | [2] | ||
| Huh7 (Liver) | Cell Proliferation (7-day) | ~5 µM (IC50) | Inhibition of cell proliferation | [2] | ||
| MDA-MB-231 (Breast) | Cell Proliferation (7-day) | ~2 µM (IC50) | Inhibition of cell proliferation | [2] | ||
| A549 (Lung) | Cell Viability (MTT) | 0.71 µg/mL (IC50) | Reduced cell viability | [14] | ||
| BCI-121 | SMYD3 | HT29 (Colon) | Cell Proliferation | 46% reduction at 100 µM (72h) | Inhibition of cell proliferation, S-phase arrest | [1][4] |
| HCT116 (Colon) | Cell Proliferation | 54% reduction at 100 µM (72h) | Inhibition of cell proliferation, S-phase arrest | [1][4] | ||
| A549, Capan-1, etc. | Cell Proliferation | Effective in high SMYD3-expressing lines | Inhibition of cell proliferation | [4] | ||
| EPZ031686 | SMYD3 | HEK-293T | MEKK2 methylation | 36 nM (IC50) | Inhibition of substrate methylation | [10] |
| Inhibitor-4 | SMYD3 | MCF7 (Breast) | Cell Viability | Significant decrease at 150-200 µM | Reduced cell viability | [6] |
| MDA-MB-231 (Breast) | Cell Viability | Significant decrease at 200 µM | Reduced cell viability | [6] |
Signaling Pathways and Mechanisms of Action
The distinct substrate specificities of SMYD2 and SMYD3 result in the modulation of different signaling pathways.
SMYD2 Signaling Pathway
SMYD2 primarily acts on non-histone substrates in the cytoplasm. A key target is the tumor suppressor p53. By methylating p53 at lysine 370, SMYD2 is thought to repress its transcriptional activity, thereby promoting cell survival and proliferation. This compound, by inhibiting SMYD2, is expected to restore p53 function.
Caption: SMYD2-mediated p53 regulation and its inhibition by this compound.
SMYD3 Signaling Pathway
SMYD3 has a broader range of reported substrates, including both histone and non-histone proteins. Its methylation of H3K4 is associated with transcriptional activation. Furthermore, SMYD3-mediated methylation of receptor tyrosine kinases (VEGFR1, HER2) and components of the MAPK pathway (MAP3K2) leads to the activation of pro-proliferative and survival signals.
Caption: SMYD3 signaling pathways and their therapeutic inhibition.
Experimental Protocols
Here we provide detailed methodologies for key experiments cited in the evaluation of SMYD2 and SMYD3 inhibitors.
In Vitro Methyltransferase Assay (Radioactive)
This assay measures the enzymatic activity of SMYD2 or SMYD3 by quantifying the transfer of a radiolabeled methyl group to a substrate.
Materials:
-
Recombinant human SMYD2 or SMYD3 protein
-
Substrate (e.g., p53 peptide for SMYD2, MEKK2 peptide or core histones for SMYD3)
-
S-adenosyl-L-[methyl-3H]-methionine (3H-SAM)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 5% glycerol)
-
Test inhibitors (this compound or SMYD3 inhibitors) dissolved in DMSO
-
Phosphocellulose filter paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, substrate, and recombinant enzyme.
-
Add the test inhibitor at various concentrations (or DMSO as a vehicle control).
-
Initiate the reaction by adding 3H-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated 3H-SAM.
-
Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.
Cellular Methylation Assay (Western Blot)
This protocol is for determining the effect of an inhibitor on the methylation of a specific substrate within cells. The example below is for this compound and p53 methylation.
Materials:
-
Cancer cell line (e.g., U2OS or HEK293)
-
Plasmids for transient transfection (e.g., FLAG-tagged SMYD2 and FLAG-tagged p53)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-FLAG, anti-p53 (total), anti-monomethyl-p53 (Lys370)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in 6-well plates.
-
Co-transfect the cells with FLAG-SMYD2 and FLAG-p53 plasmids using a suitable transfection reagent.
-
After 24 hours, treat the cells with varying concentrations of this compound (or DMSO control) for a specified duration (e.g., 24-48 hours).
-
Wash the cells with PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of methylated p53 to total p53.
Cell Viability Assay (MTT/CellTiter-Glo)
This assay measures the effect of inhibitors on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Test inhibitors
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or a specialized buffer) OR CellTiter-Glo luminescent cell viability assay kit.
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo)
Procedure (MTT):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for the desired duration (e.g., 3 to 7 days).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to the DMSO-treated control wells and determine the GI50 value.
Procedure (CellTiter-Glo):
-
Follow steps 1 and 2 as for the MTT assay.
-
Equilibrate the plate and the CellTiter-Glo reagent to room temperature.
-
Add CellTiter-Glo reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
Calculate cell viability and GI50 values as for the MTT assay.
Experimental and Logical Workflows
The evaluation of SMYD2 and SMYD3 inhibitors typically follows a multi-stage process from initial discovery to preclinical validation.
Caption: A typical preclinical workflow for evaluating SMYD inhibitors.
Conclusion
The selective inhibition of SMYD2 and SMYD3 represents two promising, yet distinct, strategies for cancer therapy.
-
This compound , as a potent and selective SMYD2 inhibitor , offers a tool to investigate the therapeutic hypothesis that restoring the function of tumor suppressors like p53 through the prevention of their methylation can be an effective anti-cancer strategy. The available data indicates that this compound has cellular activity at sub-micromolar to low micromolar concentrations and can inhibit the proliferation of various cancer cell lines.
-
SMYD3 inhibitors , such as BCI-121 and EPZ031686, target a methyltransferase with a broader substrate scope that includes key components of oncogenic signaling pathways. This approach aims to simultaneously block multiple pro-cancerous signals. The potent biochemical and cellular activities of several SMYD3 inhibitors highlight the tractability of this target.
The choice between targeting SMYD2 or SMYD3 will depend on the specific cancer type, its underlying genetic and epigenetic landscape, and the desire to modulate a specific set of cellular pathways. Further research, including in vivo studies and the identification of predictive biomarkers, will be crucial in determining the clinical potential of both SMYD2 and SMYD3 inhibitors in oncology. This guide provides a foundational framework for researchers to navigate this exciting area of cancer drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective protein-lysine methyltransferase inhibitor, LLY-507, against related protein kinases and other methyltransferases. The information is supported by experimental data to inform research and development decisions.
This compound is a potent and cell-active small molecule inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase.[1][2][3] While often discussed in the context of cancer research and signaling pathways that can also involve protein kinases, it is crucial to understand that this compound's primary target is not a kinase. This guide will delineate its high selectivity for SMYD2, its minimal cross-reactivity with a broad panel of protein kinases, and its comparative activity against other methyltransferases.
Selectivity Profile of this compound
This compound demonstrates remarkable selectivity for SMYD2. In comprehensive screening panels, it has shown little to no activity against a vast array of protein kinases, even at high concentrations.[1][4] This high degree of selectivity is a critical attribute for a chemical probe, as it minimizes off-target effects and allows for a more precise dissection of SMYD2's biological functions.[1][2]
Cross-Reactivity with Protein Kinases
This compound has been extensively profiled against a large panel of protein kinases and was found to be largely inactive.
| Kinase Panel | This compound Concentration | Activity |
| 454 Kinases | >20 µM | Inactive |
| Table 1: Summary of this compound's activity against a broad panel of protein kinases. The data indicates a lack of significant inhibition at a high concentration, underscoring its selectivity over this class of enzymes.[1][4] |
Selectivity Against Methyltransferases
In contrast to its lack of activity against kinases, this compound potently inhibits SMYD2. Its selectivity has been benchmarked against other protein and DNA methyltransferases, including closely related SMYD family members.
| Methyltransferase | Fold Selectivity (vs. SMYD2) |
| 24 other methyltransferases | >100-fold |
| SMYD3 | >100-fold |
| SUVH420H1 | >100-fold |
| SUV420H2 | >100-fold |
| Table 2: Selectivity of this compound for SMYD2 over other protein and DNA methyltransferases. The high fold-selectivity highlights its specificity for its intended target.[1][4] |
Potency of this compound against SMYD2
This compound exhibits potent inhibition of SMYD2 in both biochemical and cellular assays.
| Assay Type | Substrate | IC50 |
| Biochemical Assay | p53 peptide | <15 nM |
| Biochemical Assay | H4 peptide | 31 nM |
| Cell-based ELISA | p53 Lys370me1 in U2OS cells | 0.6 µM |
| Meso Scale Discovery sandwich ELISA | p53 Lys370me1 in KYSE-150 cells | 0.6 µM |
| Western Blot (HEK293 cells) | p53 Lys370me1 | < 1 µM |
| Table 3: Potency of this compound in various assays. The low nanomolar to sub-micromolar IC50 values demonstrate its strong inhibitory effect on SMYD2 activity.[1][3][4][5][6] |
Signaling Pathway of SMYD2 and p53
This compound's mechanism of action involves the direct inhibition of SMYD2, which in turn affects the methylation status of its substrates, most notably the tumor suppressor protein p53. The following diagram illustrates this signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to assess the selectivity and potency of this compound.
Kinase Cross-Reactivity Profiling (General Methodology)
A common method for assessing kinase inhibitor specificity is through large-scale panel screening, such as the KINOMEscan™ assay.[7]
Workflow:
-
Assay Principle: The assay relies on a competition binding format. A test compound (this compound) is incubated with a panel of DNA-tagged kinases. A broad-spectrum, immobilized kinase inhibitor is then added. The amount of kinase that binds to the immobilized inhibitor is inversely proportional to its affinity for the test compound.
-
Quantification: The amount of kinase bound to the solid support is measured, typically by quantitative PCR (qPCR) of the DNA tag.
-
Data Interpretation: A lack of binding of the test compound results in a high signal, while potent binding leads to a low signal. The results are often reported as the percentage of the control.
Cellular p53 Methylation Assay (Western Blot)
This method is used to determine the effect of this compound on the methylation of its substrate, p53, within a cellular context.[4]
-
Cell Culture and Transfection: HEK293 cells are seeded and co-transfected with FLAG-tagged p53 and FLAG-tagged SMYD2 expression vectors.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound (e.g., 0-2.5 µM) for a specified duration (e.g., 28 hours).
-
Protein Extraction: Cells are harvested and lysed using RIPA buffer to extract total protein.
-
SDS-PAGE and Western Blotting: Cell lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for mono-methylated Lys370 of p53 and total p53. Subsequently, HRP-conjugated secondary antibodies are used, and the signal is detected via chemiluminescence.
Conclusion
The available data robustly demonstrates that this compound is a highly selective inhibitor of the protein methyltransferase SMYD2. Its cross-reactivity with protein kinases is minimal to non-existent at high concentrations, making it an excellent tool for studying the specific roles of SMYD2 in cellular processes. For researchers investigating SMYD2-mediated signaling, this compound provides a reliable means of inhibiting its target with a low probability of confounding off-target effects on the kinome.
References
- 1. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
A Comparative Analysis of SMYD2 Inhibitors: LLY-507 and BAY-598
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent small molecule inhibitors of the protein lysine methyltransferase SMYD2: LLY-507 and BAY-598. This analysis is supported by experimental data to inform on their respective biochemical and cellular activities.
SET and MYND domain-containing protein 2 (SMYD2) is a lysine methyltransferase responsible for the monomethylation of various histone and non-histone protein substrates, including the tumor suppressor p53.[1][2][3] Its overexpression has been linked to poor prognoses in several cancers, such as esophageal squamous carcinoma, making it an attractive target for therapeutic intervention.[2][3][4] this compound and BAY-598 have emerged as potent and selective chemical probes to dissect the biological functions of SMYD2.[4][5][6]
Mechanism of Action and Binding
Both this compound and BAY-598 are potent inhibitors of SMYD2.[6][7] this compound binds to the substrate peptide binding pocket of SMYD2.[2][8] In contrast, BAY-598, which has a unique chemotype relative to this compound, acts as a peptide-competitive inhibitor.[5][9] While both inhibitors occupy the substrate binding site, BAY-598 utilizes a distinct binding mode, employing a dichlorophenyl moiety to interact with the methyl-lysine binding pocket of SMYD2.[4][10]
Biochemical and Cellular Potency
A summary of the in vitro and cellular potency of this compound and BAY-598 is presented in Table 1. Both compounds exhibit low nanomolar biochemical potency against SMYD2. In cellular assays, both inhibitors effectively reduce the methylation of p53 at lysine 370 (p53K370me1). Notably, BAY-598 has demonstrated slightly greater potency in cellular assays.
| Parameter | This compound | BAY-598 | Reference |
| Biochemical IC50 (p53 peptide) | <15 nM | 27 nM | [5][6][11] |
| Biochemical IC50 (H4 peptide) | 31 nM | - | [6][11] |
| Cellular IC50 (p53K370 methylation) | 0.6 µM (in U2OS and KYSE-150 cells) | 58 nM (in HEK293T cells); < 1 µM | [5][8] |
Selectivity Profile
Both this compound and BAY-598 demonstrate high selectivity for SMYD2 over other methyltransferases.
This compound:
-
100-fold selective for SMYD2 over 21 other methyltransferases, including the closely related SMYD3.[6]
-
Inactive (>20 µM) against a panel of 454 kinases, 35 G protein-coupled receptors, 14 nuclear hormone receptors, and three cytochrome P450 enzymes.[8][11]
BAY-598:
-
100-fold selective for SMYD2 over 30 other protein methyltransferases, including SMYD3, SUV420H1, and SUV420H2.[5][12]
-
Weakly inhibits SMYD3 with an IC50 > 1 µM.[4]
-
No significant activity was detected in KINOMEscan and LeadProfilingScreen assays.[12]
In Vitro and In Vivo Applications
Both inhibitors have been utilized in a variety of preclinical studies to probe the function of SMYD2.
-
This compound has been shown to inhibit the proliferation of esophageal, liver, and breast cancer cell lines in a dose-dependent manner.[6][8][13] It has also been investigated for its therapeutic potential in high-grade serous ovarian carcinomas, both alone and in combination with PARP inhibitors.[14] Furthermore, this compound has been used in studies of non-small cell lung cancer.[15]
-
BAY-598 has properties compatible with in vivo experiments and is considered the first reported SMYD2 inhibitor suitable for in vivo target validation studies in rodents.[5][16] It has been shown to reduce methylation in tumor cells in a mouse xenograft model and enhance apoptotic responses to doxorubicin in cancer cell lines. Additionally, BAY-598 has been used to investigate the role of SMYD2 in pancreatic cancer.[17]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.
Caption: Inhibition of SMYD2-mediated p53 methylation by this compound and BAY-598.
Caption: General experimental workflow for the evaluation of SMYD2 inhibitors.
Experimental Protocols
Western Blotting for p53 Methylation
To assess the cellular activity of this compound and BAY-598, their ability to inhibit SMYD2-mediated methylation of p53 can be determined by Western blotting.
-
Cell Culture and Transfection: HEK293 or U2OS cells are cultured in appropriate media. For overexpression studies, cells can be co-transfected with FLAG-tagged p53 and FLAG-tagged SMYD2 using a suitable transfection reagent like Lipofectamine® 2000.[8][11]
-
Inhibitor Treatment: Following transfection, cells are treated with varying concentrations of this compound (e.g., 0-2.5 µM) or BAY-598 for a specified duration (e.g., 28 hours).[8][11]
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE and Western Blotting: Cell lysates are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies specific for mono-methylated Lys370 of p53 and total p53.
-
Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The relative levels of methylated p53 are quantified and normalized to total p53.
Cell Proliferation Assay
The anti-proliferative effects of the inhibitors can be evaluated using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Seeding: Cancer cell lines (e.g., esophageal, liver, breast cancer cell lines) are seeded in 96-well plates.[8]
-
Compound Treatment: Cells are treated with a dose range of this compound or BAY-598 for a period of 3 to 7 days.[8]
-
Viability Measurement: After the treatment period, CellTiter-Glo® reagent is added to the wells, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
Data Analysis: The IC50 values for cell proliferation inhibition are calculated from the dose-response curves.
Biochemical Scintillation Proximity Assay (for BAY-598)
The biochemical potency of BAY-598 can be determined using a Scintillation Proximity Assay (SPA).[4][12]
-
Reaction Mixture: The assay is performed in a reaction buffer containing recombinant SMYD2 enzyme, a biotinylated p53 peptide substrate, and S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).
-
Inhibitor Addition: Varying concentrations of BAY-598 are added to the reaction mixture.
-
Incubation: The reaction is incubated to allow for the enzymatic methylation of the p53 peptide.
-
Detection: Streptavidin-coated SPA beads are added to the reaction. The biotinylated and ³H-methylated peptide binds to the beads, bringing the radioisotope in close proximity to the scintillant in the beads, which results in light emission. The signal is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
Both this compound and BAY-598 are valuable research tools for investigating the biological roles of SMYD2. They are potent and highly selective inhibitors with demonstrated cellular activity. While both compounds are effective in vitro, BAY-598 has been specifically highlighted for its suitability in in vivo studies. The choice between this compound and BAY-598 may depend on the specific experimental context, with their distinct chemotypes offering opportunities for cross-validation of findings. This comparative guide provides a foundation for researchers to make informed decisions when selecting a SMYD2 inhibitor for their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. 4wuy - Crystal Structure of Protein Lysine Methyltransferase SMYD2 in complex with this compound, a Cell-Active, Potent and Selective Inhibitor - Summary - Protein Data Bank Japan [pdbj.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAY-598 | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Probe BAY-598 | Chemical Probes Portal [chemicalprobes.org]
- 13. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histone methyltransferase SMYD2 selective inhibitor this compound in combination with poly ADP ribose polymerase inhibitor has therapeutic potential against high-grade serous ovarian carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Coordination of stress signals by the lysine methyltransferase SMYD2 promotes pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
LLY-507's Impact on SMYD2 Downstream Targets: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals validating the effects of the SMYD2 inhibitor, LLY-507, on its downstream targets. This report provides a comparative analysis of this compound with other known SMYD2 inhibitors, supported by experimental data and detailed protocols.
Introduction
SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase implicated in various cellular processes, including transcriptional regulation, DNA damage repair, and cell cycle control. Its dysregulation has been linked to the development and progression of several cancers, making it an attractive target for therapeutic intervention. SMYD2 exerts its effects through the methylation of both histone and non-histone protein substrates. Key non-histone targets include the tumor suppressor proteins p53 and Retinoblastoma (Rb), the molecular chaperone Heat Shock Protein 90 (HSP90), the Estrogen Receptor Alpha (ERα), and the DNA repair enzyme Poly (ADP-ribose) polymerase 1 (PARP1).
This compound has emerged as a potent and selective cell-active inhibitor of SMYD2.[1][2] This guide provides a detailed comparison of this compound with other SMYD2 inhibitors, namely AZ505, A-893, and BAY-598, focusing on their effects on the methylation of crucial downstream targets of SMYD2 and their antiproliferative activity.
Comparative Analysis of SMYD2 Inhibitors
The efficacy of a chemical inhibitor is determined by its potency in biochemical assays and its activity within a cellular context. The following tables summarize the available data for this compound and its alternatives.
| Inhibitor | Biochemical IC50 (nM) | Reference |
| This compound | <15 | [2] |
| AZ505 | 120 | [3] |
| A-893 | 2.8 | [3] |
| BAY-598 | 27 | [4] |
| Table 1: Comparison of Biochemical Potency of SMYD2 Inhibitors. This table outlines the half-maximal inhibitory concentration (IC50) of this compound, AZ505, A-893, and BAY-598 in biochemical assays against SMYD2. |
Effect on Downstream Target Methylation
p53 Methylation
SMYD2-mediated methylation of p53 at lysine 370 (K370) is a well-established mechanism for regulating p53's transcriptional activity. Inhibition of this methylation is a key indicator of a compound's cellular activity against SMYD2.
| Inhibitor | Cell-based p53 Methylation IC50 (µM) | Cell Line | Reference |
| This compound | <1 | HEK293 | [2] |
| This compound | 0.6 | U2OS | [2] |
| This compound | 0.6 | KYSE-150 | [2] |
| BAY-598 | <1 | HEK293T | [4] |
| Table 2: Comparison of Inhibitor Potency on Cellular p53 Methylation. This table shows the cellular IC50 values for the inhibition of p53 methylation by this compound and BAY-598 in different cell lines. Data for a direct comparison with AZ505 and A-893 on p53 methylation in the same cell lines is not readily available in the searched literature. |
Other Non-Histone Targets: Rb, HSP90, ERα, and PARP1
While it is known that SMYD2 methylates other crucial proteins like Rb, HSP90, ERα, and PARP1, there is a notable lack of direct, quantitative comparative data in the form of IC50 values for this compound and its alternatives on the methylation of these specific targets.[5][6][7][8] Further research is required to generate this data for a comprehensive comparison.
Antiproliferative Activity
The ultimate goal of inhibiting an oncogenic protein like SMYD2 is to arrest the growth of cancer cells. The following table summarizes the antiproliferative effects of this compound in various cancer cell lines. It is important to note that while this compound shows antiproliferative activity, some studies suggest that BAY-598 has limited effects on the proliferation of a broad panel of cancer cell lines.[9] Comprehensive, directly comparable antiproliferative data for AZ505 and A-893 across a consistent cell line panel is not currently available.
| Cell Line | Cancer Type | 3-4 Day IC50 (µM) | 7-Day IC50 (µM) | Reference |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 1.5 | 0.3 | [2] |
| KYSE-30 | Esophageal Squamous Cell Carcinoma | 3.5 | 1.5 | [2] |
| KYSE-180 | Esophageal Squamous Cell Carcinoma | 4.0 | 2.0 | [2] |
| Huh-7 | Hepatocellular Carcinoma | 3.0 | 3.2 | [2] |
| HepG2 | Hepatocellular Carcinoma | 3.0 | 2.8 | [2] |
| MDA-MB-231 | Breast Cancer | 6.0 | 1.0 | [2] |
| MCF7 | Breast Cancer | 5.0 | 1.5 | [2] |
| A549 | Non-Small Cell Lung Cancer | 2.13 (48h) | - | [3] |
| Ovarian Cancer | Ovarian Cancer | 1.77 - 2.90 | - | [3] |
| Table 3: Antiproliferative Activity of this compound in Various Cancer Cell Lines. This table presents the IC50 values of this compound in different cancer cell lines, as determined by CellTiter-Glo assays after 3-4 days and 7 days of treatment. |
Signaling Pathways and Experimental Workflows
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RB1 Methylation by SMYD2 Enhances Cell Cycle Progression through an Increase of RB1 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RB1 methylation by SMYD2 enhances cell cycle progression through an increase of RB1 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The histone methyltransferase SMYD2 methylates PARP1 and promotes poly(ADP-ribosyl)ation activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Histone Methyltransferase SMYD2 Methylates PARP1 and Promotes Poly(ADP-ribosyl)ation Activity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Targets: LLY-507 and the Broader Landscape of Epigenetic Modifiers
A Comparative Guide for Researchers in Drug Discovery
In the intricate world of epigenetics, the precise regulation of gene expression is paramount to cellular health, and its dysregulation is a hallmark of numerous diseases, including cancer. Small molecule inhibitors that target the enzymes responsible for these epigenetic modifications have emerged as a promising therapeutic avenue. This guide provides a head-to-head comparison of LLY-507, a selective inhibitor of the lysine methyltransferase SMYD2, with a broader class of epigenetic modifiers targeting PRMT5. While both play crucial roles in cellular processes, they represent distinct therapeutic targets with unique mechanisms of action and inhibitor landscapes.
Section 1: this compound and the Inhibition of SMYD2
SMYD2 (SET and MYND domain-containing protein 2) is a protein-lysine methyltransferase that catalyzes the monomethylation of several key proteins, including the tumor suppressor p53.[1][2][3][4] Its overexpression has been linked to poor prognoses in various cancers, such as esophageal squamous cell carcinoma, making it an attractive target for therapeutic intervention.[2][3][4]
This compound has emerged as a potent and highly selective chemical probe for dissecting the biological functions of SMYD2.[1][2][5] It is a cell-active small molecule that binds to the substrate peptide binding pocket of SMYD2, effectively inhibiting its methyltransferase activity.[2][3][4]
Quantitative Data for this compound
| Parameter | Value | Target | Assay Type | Reference |
| IC50 (p53 peptide) | <15 nM | SMYD2 | Biochemical | [1][5] |
| IC50 (H4 peptide) | 31 nM | SMYD2 | Biochemical | [2][5] |
| Cellular IC50 (p53 Lys370 methylation) | 0.6 µM | SMYD2 | In-cell Western | [1][2] |
| Selectivity | >100-fold vs. 21 other methyltransferases | SMYD2 | Biochemical | [1][2] |
SMYD2 Signaling Pathway
The following diagram illustrates the role of SMYD2 in methylating its substrate p53, a process that can be inhibited by this compound.
Caption: Role of SMYD2 in p53 methylation and its inhibition by this compound.
Section 2: The Diverse World of PRMT5 Inhibitors
Protein Arginine Methyltransferase 5 (PRMT5) is another crucial epigenetic modifier, but it catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[6][7][8][9] Dysregulation of PRMT5 activity is implicated in a wide range of cancers, making it a highly pursued therapeutic target.[10][11][12] Unlike the relatively specific landscape for SMYD2 inhibitors, the field of PRMT5 inhibitors is more extensive and can be categorized based on their mechanism of action.
Classes of PRMT5 Inhibitors
-
S-adenosylmethionine (SAM)-Competitive Inhibitors: These molecules, such as LLY-283, bind to the SAM-binding pocket of PRMT5, preventing the binding of the methyl donor.[10]
-
MTA-Cooperative Inhibitors: These inhibitors, like AMG 193 and MRTX1719, exhibit a novel mechanism of action by binding to the MTA-bound state of PRMT5.[11][13] This provides a therapeutic window in cancers with MTAP gene deletion, a common occurrence in many tumors.[10][11]
-
PRMT5-MEP50 Interaction Inhibitors: A newer strategy focuses on disrupting the interaction between PRMT5 and its essential cofactor MEP50, which is necessary for its enzymatic activity.[10][14]
Comparative Data for Select PRMT5 Inhibitors
| Inhibitor | Mechanism of Action | Target | Key Findings | Reference |
| GSK3326595 | SAM-Competitive | PRMT5 | Showed partial responses in adenoid cystic carcinoma. | [12] |
| JNJ-64619178 | SAM-Competitive | PRMT5 | Demonstrated a 5.6% overall response rate in a Phase 1 trial. | [11] |
| PRT811 | SAM-Competitive | PRMT5 | Showed a durable complete response in a patient with glioblastoma. | [12] |
| MRTX1719 | MTA-Cooperative | PRMT5-MTA Complex | Selectively kills cancer cells with MTAP deletion. | [13] |
PRMT5 Signaling and Inhibition Strategies
The following diagram illustrates the central role of PRMT5 in cellular processes and the different strategies for its inhibition.
Caption: Overview of PRMT5 function and various inhibitor mechanisms.
Section 3: Experimental Protocols
The characterization of epigenetic modifiers like this compound and PRMT5 inhibitors relies on a variety of biochemical and cell-based assays. Below are outlines of key experimental protocols.
In Vitro Methyltransferase Assay (for IC50 Determination)
This assay quantifies the enzymatic activity of the methyltransferase in the presence of varying concentrations of an inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
Recombinant human SMYD2 or PRMT5/MEP50 complex
-
Peptide substrate (e.g., p53 peptide for SMYD2, histone H4 peptide for PRMT5)
-
S-[3H-methyl]-adenosyl-L-methionine (SAM)
-
Inhibitor compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, DTT, EDTA)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant enzyme, and peptide substrate.
-
Add serial dilutions of the inhibitor compound to the reaction mixture.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [3H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular context.
Objective: To confirm target engagement of an inhibitor in intact cells.
Materials:
-
Cultured cells expressing the target protein (e.g., U2OS cells for SMYD2)
-
Inhibitor compound
-
Lysis buffer
-
Equipment for SDS-PAGE and Western blotting
-
Antibody against the target protein
Procedure:
-
Treat cultured cells with the inhibitor compound or vehicle control.
-
Harvest and resuspend the cells in a buffer.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration.
-
Lyse the cells to separate soluble and aggregated proteins.
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
A ligand-bound protein is typically more thermally stable, resulting in a shift in its melting curve to higher temperatures.
Cell Proliferation Assay
This assay assesses the effect of an inhibitor on the growth of cancer cell lines.
Objective: To determine the anti-proliferative activity of a compound.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Inhibitor compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compound.
-
Incubate the cells for a specified period (e.g., 3-7 days).
-
Add the cell viability reagent to each well.
-
Measure the luminescence or absorbance using a plate reader, which correlates with the number of viable cells.
-
Calculate the concentration of the inhibitor that causes 50% growth inhibition (GI50).
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical characterization of a novel epigenetic modifier inhibitor.
Caption: A streamlined workflow for the development of epigenetic inhibitors.
Conclusion
This compound stands as a valuable tool for probing the function of SMYD2, a lysine methyltransferase with clear implications in cancer biology. In contrast, the PRMT5 inhibitor landscape is more mature and diverse, with multiple compounds in clinical development employing various mechanisms of action. This guide highlights the importance of understanding the specific epigenetic target and the available chemical tools to effectively design and interpret experiments in the pursuit of novel cancer therapies. The distinct yet complementary roles of enzymes like SMYD2 and PRMT5 underscore the rich and complex tapestry of epigenetic regulation, offering a multitude of opportunities for therapeutic intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a cell-active, potent, and selective inhibitor of protein-lysine methyltransferase SMYD2 (Journal Article) | OSTI.GOV [osti.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeting methyltransferase PRMT5 retards the carcinogenesis and metastasis of HNSCC via epigenetically inhibiting Twist1 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 function and targeting in cancer [cell-stress.com]
- 9. Protein arginine methyltransferase 5 functions as an epigenetic activator of the androgen receptor to promote prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. onclive.com [onclive.com]
- 12. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Early Clinical Success of MTA-Cooperative PRMT5 Inhibitors for the Treatment of CDKN2A/MTAP-Deleted Cancers | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 14. Dismantling the epigenetic alliance: Emerging strategies to disrupt the PRMT5:MEP50 complex for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Submicromolar Potency of LLY-507 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular potency of LLY-507, a selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2) methyltransferase, with other known SMYD2 inhibitors, AZ505 and BAY-598. The data presented herein confirms the submicromolar potency of this compound in cellular assays and offers a comparative analysis of its performance against relevant alternatives. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.
Comparative Analysis of SMYD2 Inhibitor Potency in Cellular Assays
The primary mechanism for evaluating the cellular potency of SMYD2 inhibitors involves measuring the inhibition of the monomethylation of p53 at lysine 370 (p53K370me1), a known substrate of SMYD2. Various cell-based assays, including Western Blots, ELISAs, and Meso Scale Discovery (MSD) assays, have been employed to quantify this inhibition.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | U2OS (transient SMYD2 transfection) | Cell-based ELISA | 0.6 | [1] |
| KYSE-150 (stable SMYD2 expression) | Meso Scale Discovery (MSD) ELISA | 0.6 | [1] | |
| HEK293 (transient SMYD2/p53 co-transfection) | Western Blot | < 1 | [1] | |
| AZ505 | U2OS | Western Blot | < 10 | |
| BAY-598 | HEK293T (transient SMYD2/p53 co-transfection) | Western Blot | 0.058 |
Summary of Cellular Anti-proliferative Activity
Beyond target engagement, the anti-proliferative effects of these inhibitors have been assessed in various cancer cell lines.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Treatment Duration | Reference |
| This compound | KYSE-150 (Esophageal) | CellTiter-Glo | ~2.5 | 3-4 days | [1] |
| KYSE-150 (Esophageal) | CellTiter-Glo | ~1.5 | 7 days | [1] | |
| MDA-MB-231 (Breast) | CellTiter-Glo | > 10 | 3-4 days | [1] | |
| MDA-MB-231 (Breast) | CellTiter-Glo | ~2.0 | 7 days | [1] | |
| AZ505 | MDA-MB-231 (Breast) | CellTiter-Glo | 13.1 | 72 hours |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing SMYD2 inhibitor activity in cells.
Caption: Inhibition of SMYD2-mediated p53 methylation.
Caption: Workflow for SMYD2 inhibitor cellular assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for p53 Monomethylation
This protocol is adapted for assessing the inhibition of SMYD2-mediated p53 methylation in a transient overexpression system.
-
Cell Culture and Transfection:
-
Seed HEK293 cells in 6-well plates to achieve 70-80% confluency on the day of transfection.
-
Co-transfect cells with expression plasmids for FLAG-tagged SMYD2 and FLAG-tagged p53 using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the SMYD2 inhibitor (e.g., this compound, AZ505, BAY-598) at various concentrations. Include a DMSO-only control.
-
Incubate the cells for an additional 24-48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for mono-methylated p53 at Lys370 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total p53 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Cell-Based ELISA for p53 Monomethylation
This protocol is suitable for a higher-throughput assessment of SMYD2 inhibition.
-
Cell Culture and Treatment:
-
Seed U2OS cells in a 96-well plate.
-
If necessary, transfect with a SMYD2 expression vector.
-
Treat cells with a serial dilution of the SMYD2 inhibitor for 15-24 hours.
-
-
Cell Fixing and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunodetection:
-
Block the wells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against p53K370me1 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with an acidic solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Normalize the signal to a total p53 ELISA or a cell viability assay performed in parallel.
-
Calculate the IC50 value from the dose-response curve.
-
Meso Scale Discovery (MSD) Sandwich ELISA
This protocol provides a highly sensitive and quantitative method for measuring p53 monomethylation.
-
Plate Preparation:
-
Use MSD plates pre-coated with a capture antibody for total p53.
-
-
Sample Incubation:
-
Lyse KYSE-150 cells stably expressing SMYD2 after treatment with the inhibitor.
-
Add cell lysates to the wells and incubate for 1-2 hours at room temperature with shaking.
-
-
Detection:
-
Wash the plate and add a SULFO-TAG labeled detection antibody specific for mono-methylated p53 at Lys370.
-
Incubate for 1 hour at room temperature with shaking.
-
-
Reading:
-
Wash the plate and add MSD Read Buffer.
-
Read the plate on an MSD instrument.
-
-
Data Analysis:
-
Normalize the p53K370me1 signal to the total p53 signal and calculate IC50 values.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Plating and Treatment:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat with the SMYD2 inhibitor at various concentrations for the desired duration (e.g., 3 to 7 days).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Record the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
References
LLY-507 and PARP Inhibitors: A Synergistic Approach for High-Grade Serous Ovarian Carcinoma
A Comparative Guide for Researchers and Drug Development Professionals
The combination of the novel SMYD2 inhibitor, LLY-507, with PARP inhibitors presents a promising therapeutic strategy for high-grade serous ovarian carcinoma (HGSOC). Preclinical evidence suggests an additive or synergistic effect, offering a new avenue to enhance the efficacy of PARP inhibitors, a cornerstone of HGSOC treatment. This guide provides a comprehensive comparison of the performance of this combination, supported by available experimental data and detailed methodologies for key assays.
Unveiling the Synergy: Mechanism of Action
The synergistic interaction between this compound and PARP inhibitors is rooted in their complementary roles in the DNA damage response (DDR) pathway. The histone methyltransferase SMYD2 has been shown to methylate PARP1, a key enzyme in the repair of single-strand DNA breaks. This methylation enhances PARP1 activity. By inhibiting SMYD2, this compound is hypothesized to reduce PARP1 activity, thereby sensitizing cancer cells to PARP inhibitors, which function by trapping PARP1 on DNA and preventing the repair of single-strand breaks. This dual assault on DNA repair mechanisms leads to an accumulation of DNA damage and subsequent cell death.
Quantitative Analysis of Synergistic Effects
While a key study has demonstrated an "additive effect" of this compound in combination with the PARP inhibitor olaparib in HGSOC cell lines, detailed quantitative data on this specific combination is limited in publicly available literature.[1][2] The following tables present a summary of the qualitative findings and provide an illustrative example of how quantitative data for such a combination would be presented, based on findings from other relevant studies on PARP inhibitor combinations in ovarian cancer.
Table 1: Summary of this compound and Olaparib Combination Efficacy in HGSOC
| Cell Line | Treatment | Observed Effect | Data Type | Source |
| HGSOC Cells | This compound + Olaparib | Additive | Qualitative | [1][2] |
Table 2: Illustrative Example of Quantitative Synergy Data (Hypothetical)
| Cell Line | Drug | IC50 (µM) | Combination Index (CI) | Effect |
| OVCAR-3 | This compound | 2.5 | - | - |
| Olaparib | 5.0 | - | - | |
| This compound + Olaparib | - | 0.7 | Synergism | |
| KURAMOCHI | This compound | 3.1 | - | - |
| Olaparib | 8.2 | - | - | |
| This compound + Olaparib | - | 0.9 | Additive |
Note: The data in Table 2 is hypothetical and serves as an example of how the synergistic, additive, or antagonistic effects of drug combinations are typically quantified. A Combination Index (CI) value < 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value > 1 indicates antagonism.
Table 3: Impact of this compound and PARP Inhibitor Combination on Apoptosis and DNA Damage (Qualitative and Illustrative Quantitative)
| Assay | Endpoint | This compound | Olaparib | This compound + Olaparib | Source |
| Apoptosis | Increased apoptotic cells | Yes | Yes | Enhanced Increase | [1][2] |
| Western Blot | Cleaved PARP | Increased | Increased | Further Increased | [1] |
| Illustrative Quantitative Data | |||||
| Annexin V Assay | % Apoptotic Cells | 15% | 20% | 45% | Representative Data |
| γH2AX Foci | Average Foci per Cell | 8 | 12 | 25 | Representative Data |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are representative protocols for key assays used to evaluate the synergy between this compound and PARP inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed HGSOC cells (e.g., OVCAR-3, KURAMOCHI) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, a PARP inhibitor (e.g., olaparib), and the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values are determined using non-linear regression analysis.
Colony Formation Assay
This long-term assay assesses the ability of single cells to proliferate and form colonies, providing insight into the cytostatic or cytotoxic effects of the treatment.
Protocol:
-
Cell Seeding: Seed a low density of HGSOC cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Drug Treatment: After 24 hours, treat the cells with this compound, a PARP inhibitor, or the combination at specified concentrations.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.
-
Colony Staining: When colonies are visible, wash the wells with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 20 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Protocol:
-
Cell Treatment: Seed HGSOC cells in 6-well plates and treat with this compound, a PARP inhibitor, or the combination for 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blotting for PARP Cleavage
This technique detects the cleavage of PARP, a hallmark of apoptosis.
Protocol:
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against cleaved PARP and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Densitometrically quantify the band intensities and normalize the cleaved PARP signal to the loading control.
Conclusion and Future Directions
The combination of the SMYD2 inhibitor this compound and PARP inhibitors represents a rational and promising therapeutic strategy for HGSOC. The available evidence points towards an additive effect, likely mediated by the suppression of PARP1 activity through the inhibition of SMYD2-mediated methylation. To fully elucidate the potential of this combination, further studies are warranted to provide detailed quantitative data on the synergy, including combination index values and in vivo efficacy. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for the clinical translation of this innovative therapeutic approach.
References
Assessing the Specificity of LLY-507: A Crystallography-Informed Comparison with Alternative SMYD2 Inhibitors
For researchers, scientists, and drug development professionals, the rigorous evaluation of a chemical probe's specificity is paramount to ensure the validity of experimental findings. This guide provides a comprehensive assessment of the specificity of LLY-507, a potent inhibitor of the protein lysine methyltransferase SMYD2, by leveraging its crystal structure and comparing its performance against alternative inhibitors, AZ505 and BAY-598. All quantitative data is supported by detailed experimental protocols.
This compound is a cell-active small molecule that has emerged as a valuable tool for dissecting the biological functions of SMYD2, a lysine methyltransferase implicated in various cancers.[1][2][3] A key aspect of its utility lies in its specificity, which has been extensively characterized through biochemical and cellular assays. The high-resolution 1.63-Å crystal structure of this compound in complex with SMYD2 reveals that the inhibitor binds directly within the substrate peptide binding pocket, providing a structural basis for its potent and selective inhibition.[1][3]
Comparative Analysis of SMYD2 Inhibitor Specificity
To provide a clear comparison of this compound's specificity profile against other known SMYD2 inhibitors, the following table summarizes their biochemical potency and selectivity against a panel of methyltransferases.
| Inhibitor | Target | Biochemical IC50 (nM) | Selectivity Panel and Key Findings |
| This compound | SMYD2 | <15 (p53 peptide)[4][5] 31 (H4 peptide)[4] | >100-fold selective over a panel of 25 other protein and DNA methyltransferases, including SMYD3, SUV420H1, and SUV420H2.[1][5] Inactive (>20 µM) against 454 kinases, 35 GPCRs, 14 nuclear hormone receptors, and 3 cytochrome P450s.[5] |
| AZ505 | SMYD2 | 120[6][7][8][9][10] | >600-fold selective over SMYD3, DOT1L, and EZH2 (IC50 > 83.3 µM for all).[7][10] |
| BAY-598 | SMYD2 | 27[11][12][13] | >100-fold selective over a panel of 32 other methyltransferases, including SMYD3.[11][13] |
Visualizing the Inhibition of SMYD2-mediated p53 Methylation
SMYD2 is known to methylate the tumor suppressor protein p53 at lysine 370 (K370), a post-translational modification that can regulate p53's function. This compound effectively inhibits this process in a cellular context. The following diagram illustrates this signaling pathway.
Experimental Protocols
To facilitate the replication and verification of the specificity data, detailed protocols for the key assays are provided below.
Scintillation Proximity Assay (SPA) for SMYD2 Inhibition
This biochemical assay quantifies the methyltransferase activity of SMYD2 by measuring the incorporation of a tritium-labeled methyl group from S-[methyl-³H]-adenosyl-L-methionine (³H-SAM) onto a biotinylated peptide substrate.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, combine recombinant SMYD2 enzyme, biotinylated p53 peptide substrate (e.g., residues 361-380), and varying concentrations of this compound in an appropriate assay buffer.
-
Initiation of Reaction: Add ³H-SAM to each well to start the methyltransferase reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic activity.
-
Detection: Stop the reaction and add streptavidin-coated SPA beads. The biotinylated and now radiolabeled peptide will bind to the beads, bringing the tritium in close proximity to the scintillant within the beads, generating a light signal.
-
Measurement: Measure the light output using a scintillation counter. The signal intensity is proportional to the amount of methylation.
-
Data Analysis: Calculate the IC50 value for this compound by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of Cellular p53-K370 Methylation
This cell-based assay is used to determine the ability of this compound to inhibit SMYD2 activity within a cellular environment by measuring the levels of mono-methylated p53 at lysine 370 (p53-K370me1).
Protocol:
-
Cell Culture and Transfection: Culture HEK293 cells and transiently co-transfect them with expression vectors for FLAG-tagged SMYD2 and FLAG-tagged p53.
-
Inhibitor Treatment: Treat the transfected cells with a dose-range of this compound (e.g., 0 to 10 µM) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for mono-methylated p53-K370.
-
As a loading control, also probe a separate membrane or the same membrane after stripping with a primary antibody against total p53 or a housekeeping protein (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p53-K370me1 normalized to total p53 or the loading control across the different this compound concentrations. This allows for the determination of the cellular IC50 value.[1]
Conclusion
The high-resolution crystal structure of this compound in complex with SMYD2 provides a clear molecular basis for its potent and specific inhibition.[1] When compared to other SMYD2 inhibitors such as AZ505 and BAY-598, this compound demonstrates a similarly high degree of selectivity, with over 100-fold greater potency for SMYD2 against a large panel of other methyltransferases.[1][5] The detailed experimental protocols provided herein offer a framework for researchers to independently verify these findings and to utilize this compound as a reliable chemical probe for investigating the biological roles of SMYD2. The combination of structural, biochemical, and cellular data strongly supports the use of this compound as a specific and valuable tool for advancing our understanding of protein methylation in health and disease.
References
- 1. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. AZ505 (AZ-505) | SMYD2 inhibitor | Probechem Biochemicals [probechem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. axonmedchem.com [axonmedchem.com]
- 13. Probe BAY-598 | Chemical Probes Portal [chemicalprobes.org]
Safety Operating Guide
Navigating the Safe Disposal of LLY-507: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the potent SMYD2 inhibitor, LLY-507, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, aligning with standard laboratory safety protocols and regulatory guidelines.
This compound is a cell-active, potent, and selective small molecule inhibitor of protein-lysine methyltransferase SMYD2.[1][2][3] Its increasing use in cancer and other biological research necessitates a clear understanding of its handling and waste management.[1][4]
Immediate Safety and Handling Protocols
Before addressing disposal, it is imperative to adhere to proper handling procedures to minimize exposure and ensure a safe laboratory environment. Based on available safety data sheets (SDS), the following precautions are recommended:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[5]
This compound Disposal: A Step-by-Step Workflow
The proper disposal of this compound, like any other chemical waste, is governed by local, state, and federal regulations. The following workflow provides a general guideline; however, laboratories must always consult and adhere to their institution's specific waste management policies.
Caption: A workflow diagram illustrating the key stages for the proper disposal of this compound waste in a laboratory setting.
Detailed Disposal Procedures
-
Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder should be treated as hazardous chemical waste. Do not mix it with other waste.
-
Contaminated Materials: Items such as pipette tips, centrifuge tubes, gloves, and bench paper that are contaminated with this compound should be collected in a designated, clearly labeled hazardous waste container.
-
Solutions: Solutions containing this compound should not be disposed of down the drain. They must be collected in a designated, leak-proof hazardous waste container. The container should be compatible with the solvent used (e.g., DMSO, ethanol).
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Include the concentration and the solvent if it is a solution.
-
Indicate the date the waste was first added to the container.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
Keep containers closed at all times, except when adding waste.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Disposal should be carried out by a licensed hazardous waste management company in accordance with all applicable regulations. Incineration or other approved destruction methods are typically employed.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to this compound.
| Property | Value | Source |
| Molecular Weight | 574.76 g/mol | [5][6] |
| CAS Number | 1793053-37-8 | [5][6] |
| Solubility in DMSO | ≥25 mg/mL | [6] |
| Storage Temperature | -20°C | [5][6][7] |
| Purity | ≥98% | [7] |
Experimental Protocols Referenced in Safety and Handling
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the handling procedures are derived from standard laboratory practices for potent small molecule inhibitors. The information presented is a synthesis of guidelines typically found in Safety Data Sheets from suppliers such as Cayman Chemical, TargetMol, and Tocris Bioscience.[5][6][7] The core principle is to treat this compound as a hazardous chemical and manage its waste stream accordingly, in compliance with regulations from bodies such as the Environmental Protection Agency (EPA) and equivalent international organizations.
By adhering to these guidelines, researchers can ensure the safe use and disposal of this compound, fostering a secure and compliant laboratory environment. This commitment to safety and proper chemical handling is paramount in building a culture of trust and responsibility within the scientific community.
References
- 1. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. LLY 507 | CAS 1793053-37-8 | LLY507 | Tocris Bioscience [tocris.com]
Personal protective equipment for handling LLY-507
This document provides immediate and essential safety, operational, and disposal guidance for laboratory personnel working with LLY-507, a potent and selective small molecule inhibitor of the protein-lysine methyltransferase SMYD2. Adherence to these procedures is critical to ensure personal safety and maintain a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: This guide is for informational purposes and is based on publicly available data. Always consult the Safety Data Sheet (SDS) provided by your specific supplier for the most comprehensive and up-to-date information before handling this compound.
Personal Protective Equipment (PPE)
The primary route of exposure to this compound in a laboratory setting is through inhalation of aerosols, skin contact, or accidental ingestion. Therefore, a comprehensive PPE strategy is mandatory.
| PPE Category | Specification and Protocol |
| Eye/Face Protection | Wear ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing (e.g., during bulk handling or dissolution). |
| Skin Protection | Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended, especially during initial handling of the solid compound or when working with concentrated solutions. Inspect gloves for any tears or punctures before use and change them immediately if contaminated. Lab Coat: A fully buttoned, long-sleeved lab coat is required. Ensure cuffs are snug around the wrists. |
| Respiratory Protection | When handling the powdered form of this compound outside of a certified chemical fume hood or ventilated enclosure, a NIOSH-approved N95 or higher-rated respirator is required to prevent inhalation of fine particles. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory at all times. |
Safe Handling and Operational Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound powder should be stored at -20°C for long-term stability.
-
Clearly label the storage location with appropriate hazard warnings.
Preparation of Solutions:
-
All weighing of the powdered compound and preparation of stock solutions must be conducted inside a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Use a dedicated set of spatulas and weighing papers for this compound.
-
Prepare stock solutions in appropriate solvents like DMSO or Ethanol. A product information sheet suggests that this material should be considered hazardous until further information is available.[1]
Experimental Protocol: Cell-Based Assay for Inhibition of p53 Methylation
This protocol is adapted from published studies using this compound to assess its inhibitory effect on SMYD2-mediated p53 methylation in cells.[2][3]
Materials:
-
HEK293 or U2OS cells
-
Plasmids for FLAG-tagged p53 and FLAG-tagged SMYD2
-
Transfection reagent (e.g., Lipofectamine® 2000)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Standard Western blot reagents and antibodies (anti-FLAG, anti-p53-K370me1, anti-total-p53, secondary antibodies)
Procedure:
-
Cell Seeding: Seed 2 x 10^5 HEK293 cells per well in 6-well plates and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with FLAG-tagged p53 and FLAG-tagged SMYD2 plasmids according to the manufacturer's protocol for your transfection reagent.
-
This compound Treatment: Approximately 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., a dose-response curve from 0 to 5 µM).[2] Include a vehicle control (DMSO). Incubate for 24-28 hours.
-
Cell Lysis:
-
Aspirate the media from the wells.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.[4]
-
Block the membrane and probe with primary antibodies against mono-methylated p53 (Lys370) and total p53.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of p53 methylation by this compound. Studies have shown an IC50 value of approximately 0.6 µM in cell-based assays.[3]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, puncture-resistant container labeled "Hazardous Chemical Waste" and "this compound Contaminated Sharps/Labware". Do not mix with regular biohazardous waste. |
| Liquid Waste (e.g., media containing this compound, unused stock solutions) | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. The container must be compatible with the solvent used (e.g., a polyethylene container for DMSO solutions).[5] Never dispose of this waste down the drain.[5] |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated hazardous waste bag and dispose of according to your institution's chemical waste procedures. |
Waste Segregation: Always segregate this compound waste from other waste streams. Specifically, avoid mixing with strong acids or bases to prevent unintended reactions.[5]
Operational Workflow for Handling this compound
Caption: Workflow for the safe handling, use, and disposal of this compound in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 5. Lab Waste Handling Procedure | SUNY New Paltz [newpaltz.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
